Methoxyestradiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H26O3 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-1-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H26O3/c1-19-8-7-14-13(15(19)5-6-17(19)21)4-3-11-9-12(20)10-16(22-2)18(11)14/h9-10,13-15,17,20-21H,3-8H2,1-2H3/t13-,14-,15-,17-,19-/m0/s1 |
InChI Key |
PJCUYTOXKIUJSL-SARNLOFESA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@@H]([C@@H]1CC[C@@H]2O)CCC4=C3C(=CC(=C4)O)OC |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C(=CC(=C4)O)OC |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Methoxyestradiol
Endogenous Formation from 17β-Estradiol
The journey from the primary female sex hormone, 17β-estradiol, to 2-Methoxyestradiol (B1684026) involves two key enzymatic reactions catalyzed by distinct enzyme families. usz.chnih.gov
The initial and rate-limiting step in the formation of 2-Methoxyestradiol is the hydroxylation of 17β-estradiol at the C2 position of the steroid's A-ring, which produces the catechol estrogen intermediate, 2-hydroxyestradiol (B1664083) (2-OHE2). usz.chwikipedia.org This reaction is predominantly catalyzed by members of the Cytochrome P450 (CYP) superfamily of enzymes. wikipedia.orgoup.com
Several CYP isoforms are capable of hydroxylating estradiol (B170435), but they exhibit different regioselectivity and efficiencies. oup.comclinpgx.org Specifically, CYP1A1 demonstrates high activity for 17β-estradiol 2-hydroxylation. oup.comclinpgx.org While other isoforms like CYP1A2, CYP3A4, and CYP1B1 also participate in estrogen metabolism, CYP1A1 is a primary driver of 2-hydroxyestradiol formation in extrahepatic tissues. wikipedia.orgoup.com The formation of 2-hydroxyestrogens is considered the major metabolic pathway for estradiol. wikipedia.org The activity of these enzymes can convert the potent 17β-estradiol into catechol estrogens, which are then substrates for further metabolism. aacrjournals.org
Following its formation, 2-hydroxyestradiol undergoes O-methylation, a reaction catalyzed by the enzyme Catechol-O-Methyltransferase (COMT). usz.chaacrjournals.org COMT transfers a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the hydroxyl group of the catechol estrogen, yielding 2-Methoxyestradiol. aacrjournals.org This methylation step is crucial as it converts the chemically reactive catechol estrogen into a more stable methoxyestrogen. aacrjournals.org The COMT enzyme exists in two forms: a soluble cytoplasmic form (S-COMT) and a membrane-bound form (MB-COMT). aacrjournals.org COMT-mediated methylation is a key detoxification pathway for catechol estrogens, preventing their oxidation into potentially damaging quinones and simultaneously producing the biologically active 2-Methoxyestradiol. aacrjournals.orgresearchgate.net
| Step | Enzyme | Substrate | Product | Primary Function |
|---|---|---|---|---|
| 1. Hydroxylation | Cytochrome P450 (e.g., CYP1A1) | 17β-Estradiol | 2-Hydroxyestradiol | Adds a hydroxyl group at the C2 position. wikipedia.org |
| 2. Methylation | Catechol-O-Methyltransferase (COMT) | 2-Hydroxyestradiol | 2-Methoxyestradiol | Adds a methyl group to a hydroxyl group, converting the catechol estrogen. aacrjournals.org |
Tissue-Specific Expression and Enzymatic Activity of COMT and CYP1A1
The enzymes responsible for 2-Methoxyestradiol synthesis, CYP1A1 and COMT, are expressed in a tissue-specific manner, leading to varying capacities for its production throughout the body. oup.comnih.gov
CYP1A1 is considered a primary extrahepatic enzyme and is expressed in tissues frequently exposed to environmental compounds, such as the lungs, intestine, and placenta. nih.gov Its expression has also been detected in estrogen-responsive tissues like the breast, ovary, and uterus. wikipedia.orgnih.gov For instance, studies have shown that CYP1A1 mRNA and its corresponding enzymatic activity are present in both normal and malignant breast tissues. nih.gov In rats, CYP1A1 expression has been observed in the liver, kidney, and mammary tissue. oup.com
| Enzyme | Tissues with Notable Expression | Significance |
|---|---|---|
| CYP1A1 | Lung, Intestine, Placenta, Breast, Ovary, Uterus, Liver, Kidney. wikipedia.orgoup.comnih.gov | Key for 2-hydroxyestradiol formation in extrahepatic and estrogen-target tissues. nih.gov |
| COMT | Liver, Kidney, Breast, Endometrium, Vascular Smooth Muscle. usz.chnih.gov | Widespread distribution allows for the conversion of 2-hydroxyestradiol to 2-Methoxyestradiol in multiple locations. nih.gov |
Genetic Variations in Enzymes Involved in Methoxyestradiol Synthesis
Genetic polymorphisms in the genes encoding metabolic enzymes can significantly influence their activity, thereby affecting the rate of 2-Methoxyestradiol synthesis and the balance of estrogen metabolites.
A well-studied and functionally significant polymorphism in the COMT gene is a single nucleotide polymorphism (SNP) known as rs4680. genesight.com This SNP involves a G-to-A transition that results in an amino acid change from valine (Val) to methionine (Met) at codon 158 of the membrane-bound form of the enzyme (Val108Met in the soluble form). nih.govnih.gov
This substitution impacts the thermostability and, consequently, the enzymatic activity of COMT. nih.gov
Val/Val (high-activity): Individuals homozygous for the Val allele have the highest level of COMT activity.
Val/Met (intermediate-activity): Heterozygous individuals exhibit intermediate enzyme activity. genesight.com
Met/Met (low-activity): Those homozygous for the Met allele have a COMT enzyme with significantly reduced thermal stability, leading to a 3- to 4-fold decrease in enzymatic activity. nih.govgenesight.com
It is hypothesized that individuals with the low-activity COMT variant (Met/Met) may have a reduced capacity to methylate catechol estrogens. nih.gov This could lead to an accumulation of the 2-hydroxyestradiol intermediate and lower endogenous levels of the protective 2-Methoxyestradiol. nih.gov The altered balance between reactive catechol estrogens and 2-Methoxyestradiol due to this genetic variation may have physiological consequences, although its direct association with disease risk has yielded conflicting results in various studies. nih.gov
| Genotype | Alleles | Resulting Amino Acids | Relative COMT Enzyme Activity | Potential Effect on Metabolite Levels |
|---|---|---|---|---|
| Wild-Type Homozygous | G/G | Val/Val | High ("COMT-H") nih.gov | Efficient conversion of 2-OHE2 to 2-ME. |
| Heterozygous | G/A | Val/Met | Intermediate genesight.com | Intermediate conversion efficiency. |
| Variant Homozygous | A/A | Met/Met | Low ("COMT-L") nih.gov | Reduced conversion, potentially leading to lower 2-ME levels. nih.gov |
Interconversion and "Back Conversion" in Biological Systems
While the primary pathway is the sequential conversion from 17β-estradiol to 2-hydroxyestradiol and then to 2-Methoxyestradiol, the metabolic network is complex. nih.gov The antimitogenic effects of 17β-estradiol in certain cell types, like microglia, have been shown to be dependent on its conversion to its metabolites. nih.gov Pharmacological inhibition of COMT blocks the conversion of 2-hydroxyestradiol to 2-Methoxyestradiol and diminishes the inhibitory effects of 2-hydroxyestradiol, but not those of 2-Methoxyestradiol itself, highlighting the forward pathway's importance. nih.gov
Molecular Mechanisms of Action of Methoxyestradiol
Interaction with Microtubule Dynamics
A primary and well-documented mechanism of 2-ME is its direct interaction with the components of the cellular cytoskeleton, specifically microtubules.
Research has consistently demonstrated that 2-methoxyestradiol (B1684026) directly binds to tubulin, the fundamental protein subunit of microtubules. aacrjournals.orgacs.org This binding occurs at or near the colchicine-binding site on the β-tubulin subunit. pnas.orgnih.govnih.govmdpi.com This interaction is competitive, meaning 2-ME can displace other molecules that bind to the same site. acs.orgnih.gov The binding of 2-ME to tubulin is avid, even at low temperatures, and Scatchard analysis has indicated a single class of binding sites with an association equilibrium constant of 5.7 x 10⁵ M⁻¹. acs.org This direct interaction is the initiating event for the subsequent disruption of microtubule functions.
Following its binding to tubulin, 2-methoxyestradiol inhibits the polymerization of tubulin into microtubules. pnas.orgnih.govnih.gov The extent of this inhibition is concentration-dependent. aacrjournals.orgnih.gov For instance, in in-vitro studies using purified tubulin, 2-ME at concentrations of 5–100 μmol/L inhibited assembly in a dose-dependent manner, reaching a maximal inhibition of 60% at 200 μmol/L. nih.gov However, the effect can be influenced by the experimental conditions. Under certain conditions, such as in the presence of microtubule-associated proteins (MAPs), higher concentrations of 2-ME are required to achieve significant depolymerization. aacrjournals.orgnih.gov Rather than causing a massive depolymerization of existing microtubules at its lowest effective concentrations, 2-ME primarily suppresses the dynamic instability of microtubules. aacrjournals.orgnih.gov This suppression involves a reduction in the rate and duration of microtubule growth. aacrjournals.org
| Concentration of 2-ME | Effect on Microtubule Assembly (Purified Tubulin) | Reference |
|---|---|---|
| 5-100 μmol/L | Concentration-dependent inhibition of assembly | nih.gov |
| 200 μmol/L | Maximal inhibition (60%) | nih.gov |
| 4 μmol/L | Reduced mean growth rate by 17% and dynamicity by 27% | aacrjournals.org |
The inhibition of microtubule dynamics by 2-methoxyestradiol has profound consequences during cell division, particularly mitosis. aacrjournals.orgpsu.edu The proper formation and function of the mitotic spindle, a complex apparatus composed of microtubules, is essential for accurate chromosome segregation. aacrjournals.org By disrupting microtubule dynamics, 2-ME interferes with the formation of a normal mitotic spindle. psu.edunih.govcansa.org.za This disruption prevents the correct alignment of chromosomes at the metaphase plate, a critical step for cell division to proceed. aacrjournals.orgpsu.edu As a result, cells are arrested in the metaphase stage of mitosis. psu.edunih.govcansa.org.za This prolonged metaphase arrest can activate the spindle assembly checkpoint, ultimately leading to apoptosis or abnormal exit from mitosis. nih.govnih.gov
Cell Cycle Regulation and Checkpoint Activation
The disruption of microtubule dynamics by 2-methoxyestradiol directly triggers cellular surveillance mechanisms, leading to a halt in cell cycle progression.
A hallmark of 2-methoxyestradiol's cellular activity is the induction of cell cycle arrest at the G2/M transition phase. psu.edunih.govnih.govnih.gov This has been observed in a variety of cancer cell lines. nih.govnih.gov Flow cytometry analysis of cells treated with 2-ME shows a significant accumulation of cells in the G2/M phase of the cell cycle. nih.govnih.govoup.com This arrest is a direct consequence of the disruption of the mitotic spindle, which activates the spindle assembly checkpoint, preventing the cell from proceeding into anaphase. nih.gov The G2/M block often precedes the onset of apoptosis. psu.edunih.gov
| Cell Line | Effect of 2-ME | Reference |
|---|---|---|
| Human acute T lymphoblastic leukemia CEM cells | Dose-dependent G2/M phase arrest | nih.gov |
| Human cervical cancer HeLaS3 cells | Induction of G2/M cell cycle arrest | psu.edu |
| Prostate cancer cells (LNCaP, DU 145, PC-3) | Accumulation of cells in the G2/M phase | nih.govnih.gov |
| Esophageal carcinoma EC9706 cells | Blocked in the G2/M phase of the cell cycle | nih.gov |
The G2/M arrest induced by 2-methoxyestradiol is orchestrated by the modulation of key cell cycle regulatory proteins. nih.govresearchgate.net Studies have shown that 2-ME treatment leads to an upregulation of Cyclin B1. nih.govnih.govaacrjournals.orgnih.gov Cyclin B1, in complex with Cdc2 (cyclin-dependent kinase 1), forms the mitosis-promoting factor (MPF), which is crucial for entry into mitosis. While Cyclin B1 levels increase, the activity of the Cdc2 kinase is often inhibited due to increased phosphorylation. nih.govaacrjournals.org This inhibitory phosphorylation is mediated by proteins like Wee1. nih.govaacrjournals.org The modulation of these proteins, including the phosphorylation status of Cdc25C, ultimately prevents the activation of MPF and halts the cell cycle at the G2/M checkpoint. nih.govaacrjournals.org In some contexts, however, prolonged metaphase arrest due to 2-ME can lead to an increase in Cdc2 kinase activity, contributing to the persistence of the spindle checkpoint. nih.gov
Modulation of Key Cell Cycle Regulatory Proteins
Mechanisms of Apoptosis Induction
Beyond its effects on the cell cycle, methoxyestradiol is a potent inducer of apoptosis, or programmed cell death, in cancer cells. nih.gov This is a critical aspect of its anti-tumor activity.
Activation of Intrinsic Apoptosis Pathway (Mitochondrial Pathway)
The primary mechanism by which this compound induces apoptosis is through the activation of the intrinsic, or mitochondrial, pathway. nih.govnih.govnih.gov This pathway is initiated by intracellular stress signals and converges on the mitochondria, which then release pro-apoptotic factors into the cytoplasm. youtube.comyoutube.com
Research has consistently shown that 2-ME-induced apoptosis is dependent on mitochondrial events. nih.gov In various cancer cell lines, including ovarian and pancreatic cancer, 2-ME treatment leads to the activation of the mitochondrial pathway. nih.govnih.gov This involves the translocation of pro-apoptotic proteins like Bax to the mitochondria. nih.gov Further studies have demonstrated that in MCF-7 breast cancer cells, derivatives of 2-ME induce apoptosis through the mitochondrial pathway by upregulating Bax and downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.gov The presence of the tumor suppressor protein p53 has also been shown to be a prerequisite for 2-ME-induced activation of Bax in certain colon cancer cells. jmb.or.kr
A key event in the intrinsic apoptotic pathway is the loss of the mitochondrial membrane potential, known as mitochondrial depolarization, which leads to the release of cytochrome c from the intermembrane space into the cytosol. nih.govnih.gov Once in the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9 and initiates a caspase cascade leading to cell death. youtube.comyoutube.com
Studies have confirmed that this compound induces mitochondrial depolarization in cancer cells. nih.gov In pancreatic cancer cells, 2-ME-induced apoptosis is accompanied by the release of cytochrome c into the cytosol. nih.gov Similarly, in MCF-7 cells, 2-ME derivatives were shown to cause mitochondrial depolarization and subsequent cytochrome c release. nih.gov This release is a critical step, as it directly links the mitochondrial stress signals initiated by 2-ME to the execution phase of apoptosis. nih.govnih.gov
Role of Tumor Suppressor p53 Upregulation
The tumor suppressor protein p53 plays a significant role in mediating the apoptotic effects of this compound in certain cancer cells. nih.govjmb.or.kr Studies have shown that 2-ME treatment can lead to an upregulation and accumulation of the p53 protein. tandfonline.comnih.govresearchgate.net For instance, in T47D breast cancer cells, 2-ME induced a concentration-dependent increase in p53 levels. tandfonline.comnih.gov
The presence of functional p53 appears to enhance the apoptotic response to 2-ME. In human colon carcinoma HCT116 cells, 2-ME-induced apoptosis was more pronounced in cells with wild-type p53 (p53+/+) compared to their p53-null (p53-/-) counterparts. nih.govjmb.or.kr The upregulation of p53 in these cells was associated with an increase in the expression of its downstream target, p21(WAF1/CIP1), which is involved in cell cycle arrest. nih.govjmb.or.kr Furthermore, p53 promotes 2-ME-induced apoptosis by modulating the levels of Bcl-2 family proteins, specifically by increasing Bax expression and decreasing Bcl-2 expression. nih.govjmb.or.kr This evidence suggests that p53 acts as a pro-apoptotic factor in the context of 2-ME treatment by tipping the cellular balance towards mitochondria-dependent apoptosis. nih.govjmb.or.krjmb.or.kr
Upregulation of Death Receptor 5 (DR5)
This compound can trigger the extrinsic pathway of apoptosis through the upregulation of Death Receptor 5 (DR5), also known as TRAIL-R2. aacrjournals.orgnih.gov DR5 is a cell surface receptor that, upon binding to its ligand, tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), initiates a signaling cascade leading to apoptosis. frontiersin.org Research has demonstrated that treatment with 2-ME results in an increased expression of DR5 protein on the surface of cancer cells, both in vitro and in vivo. aacrjournals.orgnih.gov
This upregulation of DR5 sensitizes cancer cells to the cytotoxic effects of TRAIL. aacrjournals.orgnih.gov Consequently, the combination of 2-ME and TRAIL can induce a synergistic apoptotic response in cancer cells. nih.govashpublications.orgnih.gov The mechanism involves the recruitment of the adaptor protein Fas-associated death domain (FADD) to the activated DR5, which in turn facilitates the activation of pro-caspase-8, initiating the extrinsic apoptotic cascade. nih.govusz.ch Blocking this pathway, for example by expressing a dominant-negative FADD, has been shown to significantly reduce 2-ME's ability to induce apoptosis. nih.govnih.gov
Involvement of Reactive Oxygen Species (ROS)
A crucial aspect of this compound's mechanism of action is the generation of reactive oxygen species (ROS). nih.govnih.gov Cancer cells often exist in a state of increased intrinsic oxidative stress, making them more vulnerable to further ROS induction by anticancer agents. nih.govilo.org 2-ME treatment has been shown to induce the production of ROS, such as superoxide (B77818) anions and hydrogen peroxide, in various cancer cell lines, including human neuroblastoma and leukemia cells. nih.govnih.govaacrjournals.org
The generation of ROS appears to be a primary event in 2-ME-induced apoptosis. aacrjournals.org This oxidative stress can lead to the loss of mitochondrial membrane potential, a key step in the intrinsic apoptotic pathway. nih.govnih.gov Furthermore, ROS can act as signaling molecules, for instance, by inactivating the pro-survival protein Akt, which in turn can lead to the activation of the JNK signaling pathway and subsequent apoptosis. aacrjournals.org The critical role of ROS is underscored by the finding that antioxidants can decrease 2-ME-induced ROS generation and subsequently prevent apoptosis. nih.govnih.gov One proposed mechanism for 2-ME-induced ROS generation is the inhibition of superoxide dismutase (SOD), a key antioxidant enzyme. nih.govnih.gov
Crosstalk with Protein Kinase C Delta (PKCδ) Signaling
Recent studies have elucidated a crosstalk between this compound and the Protein Kinase C delta (PKCδ) signaling pathway in the induction of apoptosis. nih.govoncotarget.com PKCδ, a member of the novel PKC family, can have both pro-survival and pro-apoptotic functions depending on the cellular context and its localization. nih.govmdpi.com In the context of 2-ME treatment in ovarian cancer cells, PKCδ plays a pro-apoptotic role. nih.govoncotarget.com
The pro-apoptotic actions of 2-ME involve the caspase-mediated cleavage and catalytic activation of PKCδ. nih.gov This cleavage liberates the catalytic fragment of PKCδ, which can then translocate to different cellular compartments, including the nucleus, to promote apoptosis. nih.gov The overexpression of a dominant-negative form of PKCδ or silencing PKCδ has been shown to reduce 2-ME-induced apoptosis. nih.gov Conversely, overexpressing full-length PKCδ potentiates the apoptotic effects of 2-ME. nih.gov The catalytic fragment of PKCδ can further amplify the apoptotic signal by activating the p38 MAPK pathway, which then leads to more caspase activation, creating a feedforward loop that accelerates the apoptotic process. nih.gov
Modulation of Transcription Factors and Gene Expression
This compound exerts its effects on cancer cells not only by directly interacting with cellular components like microtubules but also by modulating the activity of various transcription factors and, consequently, altering gene expression profiles.
Upon activation, stress-activated protein kinases (SAPKs) like JNK can phosphorylate and activate several transcription factors, including c-Jun, ATF-2, and Elk-1, thereby regulating the expression of genes involved in apoptosis. core.ac.uk In the context of 2-ME, the activation of the JNK pathway suggests a potential role for these transcription factors in mediating its apoptotic effects. core.ac.uk
Furthermore, 2-ME treatment has been shown to affect the expression of key genes involved in cell cycle control and proliferation. In esophageal carcinoma cells, 2-ME treatment led to an increase in the protein levels of cyclin B1 and the proto-oncogene c-Myc. nih.gov The upregulation of these proteins was associated with G2/M cell cycle arrest and the onset of apoptosis. nih.gov The transcription factor c-MYC is a known regulator of cell growth and proliferation, and its modulation by 2-ME highlights a mechanism by which the compound can interfere with fundamental cellular processes. caldic.com In some contexts, such as in human lung cancer cells with mutant p53, the combination of adenovirus-p53 expression and 2-ME treatment can lead to the activation of the transcription factor NF-κB. nih.gov Additionally, 2-ME has been found to induce the expression of interferon genes in osteosarcoma cells, contributing to its anti-tumor activity. nih.gov
Inhibition of Hypoxia-Inducible Factor 1 Alpha (HIF-1α)
A pivotal mechanism of this compound's action is its ability to inhibit Hypoxia-Inducible Factor 1 alpha (HIF-1α), a key transcription factor that plays a central role in the cellular response to hypoxia. Under low oxygen conditions, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. nih.govnih.gov this compound has been shown to suppress HIF-1α protein levels, particularly in hypoxic environments. nih.govscienceopen.com This inhibition occurs at a post-transcriptional level, preventing the accumulation of HIF-1α protein without significantly altering its mRNA levels. scienceopen.comresearchgate.net Studies in various cancer cell lines, including lung adenocarcinoma and acute myeloid leukemia, have demonstrated a marked decrease in HIF-1α protein expression following treatment with 2-ME. nih.govscienceopen.com This effect is crucial to its anti-tumor activity, as the aberrant activation of HIF-1α is implicated in the progression and poor prognosis of many cancers. nih.gov
Downstream Effects on HIF-1α Target Gene Expression
The inhibition of HIF-1α by this compound leads to a cascade of downstream effects, most notably the reduced expression of HIF-1α target genes. These genes are critical for tumor growth and survival. Key among these are:
Vascular Endothelial Growth Factor (VEGF): A potent pro-angiogenic factor, the expression of which is significantly downregulated by 2-ME treatment. nih.gov This reduction in VEGF mRNA and protein levels contributes to the anti-angiogenic properties of this compound. nih.govnih.gov However, some studies report a biphasic effect, where low concentrations of 2-ME may increase VEGF-A expression, an effect potentially mediated through estrogen receptor-α. nih.govresearchgate.net
Phosphoglycerate Kinase (PGK): An essential enzyme in the glycolytic pathway, its expression is diminished following 2-ME administration, indicating an impact on cellular metabolism.
Glucose Transporter-1 (Glut-1): Responsible for glucose uptake, its expression is also decreased by this compound, further highlighting the compound's ability to interfere with the metabolic adaptations of cancer cells. uzh.ch
The collective downregulation of these target genes disrupts the ability of cancer cells to form new blood vessels, adapt their metabolism to hypoxic conditions, and ultimately, to proliferate.
Differential Regulation of MicroRNA (miRNA) Expression (miRNome Profiling)
This compound significantly alters the landscape of microRNA (miRNA) expression within cells, a process known as miRNome profiling. nih.govfrontiersin.orgnih.gov MiRNAs are small non-coding RNAs that regulate gene expression post-transcriptionally and are implicated in a wide array of cellular processes, including proliferation, apoptosis, and metastasis. nih.govfrontiersin.orgnih.gov
Identification of this compound-Target Genes as Biomarkers
The genes and proteins modulated by this compound represent potential biomarkers for predicting therapeutic response and for early diagnosis. Given its role in inhibiting tumor growth and angiogenesis, several of its target genes have been investigated for their biomarker potential.
For example, Tumor Necrosis Factor-α–stimulated gene (TSG-6), a gene upregulated by 2-ME, has been identified as a potential marker for prostate cancer. aacrjournals.org Its expression decreases with increasing tumor grade, and its upregulation by 2-ME is associated with reduced cancer cell invasion. aacrjournals.org Similarly, serum levels of 2-ME itself have been investigated as a potential prognostic marker in malignant melanoma and endometrial cancer, with lower levels correlating with poorer outcomes. nih.gov The identification and validation of such biomarkers are crucial for the clinical development and application of this compound-based therapies.
Impact on Intracellular Signal Transduction Cascades
This compound's influence extends to critical intracellular signal transduction cascades that govern cell fate decisions such as proliferation, survival, and apoptosis.
Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) Pathway Activation and FoxO1 Phosphorylation
The effect of this compound on the Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) pathway is notably cell-type specific. In human umbilical vein endothelial cells (HUVECs), 2-ME activates the PI3K/Akt pathway, leading to the phosphorylation of endothelial nitric oxide synthase (eNOS) and subsequent vasodilation. nih.govnih.gov This action is thought to contribute to its cardiovascular protective effects. nih.gov
Conversely, in several types of cancer cells, including gastric cancer, this compound has been shown to inhibit the PI3K/Akt pathway. nih.gov This inhibition is a key component of its anti-metastatic and anti-proliferative effects. mdpi.com
The PI3K/Akt pathway is a critical regulator of the Forkhead box protein O1 (FoxO1) transcription factor. Akt directly phosphorylates FoxO1, leading to its sequestration in the cytoplasm and inactivation of its transcriptional activity. nih.govnih.govreactome.org In HepG2 liver cells, 2-ME stimulates the phosphorylation of both Akt and FoxO1. nih.gov This leads to reduced nuclear accumulation of FoxO1 and decreased binding to the promoter of the ABCA1 gene, ultimately upregulating its expression and reducing lipid accumulation. nih.gov This demonstrates a mechanism where 2-ME, by modulating the PI3K/Akt/FoxO1 axis, can influence gene expression and cellular function.
| Cell Type | Effect on PI3K/Akt Pathway | Downstream Consequence | Reference |
|---|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | Activation | eNOS phosphorylation, Vasodilation | nih.gov |
| Gastric Cancer Cells | Inhibition | Anti-metastatic effects | nih.gov |
| HepG2 Liver Cells | Activation | FoxO1 phosphorylation, Upregulation of ABCA1 | nih.gov |
Mitogen-Activated Protein Kinase (MAPK) Pathway (e.g., ERK1/2, JNK1/JNK2) Modulation
This compound also exerts significant influence over the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include the extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK1/JNK2), and p38 MAPK. nih.gov These pathways are crucial in transmitting extracellular signals to the nucleus to regulate gene expression involved in a myriad of cellular processes.
Studies have consistently shown that 2-ME can activate the phosphorylation of ERK1/2, JNK, and p38 in various cell lines. nih.gov For instance, in ovine uterine artery endothelial cells, the activation of all three MAPK pathways is necessary for catecholestradiol-induced proliferation. nih.gov In human breast cancer cells, 2-ME has been shown to increase the expression levels of ERK1/2. The activation of ERK1/2 and JNK pathways has also been implicated in the effects of 17β-estradiol, the parent compound of 2-ME, in rat osteoblast-like cells. While the precise outcomes of MAPK modulation by this compound can be context-dependent, the activation of these pathways is a recurring theme in its mechanism of action, contributing to its diverse biological effects. dtic.mil
| MAPK Family Member | Effect of this compound | Cellular Context | Reference |
|---|---|---|---|
| ERK1/2 | Activation/Increased Expression | Ovine Uterine Artery Endothelial Cells, Human Breast Cancer Cells | nih.gov |
| JNK1/JNK2 | Activation | Ovine Uterine Artery Endothelial Cells | nih.gov |
| p38 | Activation | Ovine Uterine Artery Endothelial Cells | nih.gov |
Effects on Inflammatory Signaling (e.g., NF-κβ, TNF-α, COX-2, IL-6)
This compound (2-ME) has demonstrated significant anti-inflammatory properties by modulating key signaling pathways and mediators involved in the inflammatory response. nih.govnih.gov Research indicates that 2-ME can suppress the activation of macrophages, which are central to the innate inflammatory response. researchgate.net In experimental models, 2-ME has been shown to reduce the production of several pro-inflammatory cytokines. nih.govresearchgate.net
In studies using the J774 murine macrophage cell line and human monocytes, 2-ME treatment led to a decrease in the production of inflammatory mediators stimulated by lipopolysaccharide (LPS) and interferon-γ. researchgate.net Specifically, 2-ME was found to reduce the gene expression of interleukin-6 (IL-6) induced by LPS. researchgate.net Furthermore, it has been shown to inhibit the production of both IL-6 and Tumor Necrosis Factor-alpha (TNF-α). researchgate.net The anti-inflammatory effects of 2-ME have been compared to those of dexamethasone, a potent glucocorticoid, with studies showing comparable reductions in vascular leak and epithelial injury in mouse models of acute lung inflammation. nih.govresearchgate.net This suggests that part of 2-ME's acute anti-inflammatory actions may be mediated by the suppression of macrophage activation. researchgate.net The compound is recognized for its anti-inflammatory properties in various inflammation-associated diseases, including rheumatoid arthritis and experimental autoimmune encephalomyelitis. nih.govnih.gov
Modulation of Nitric Oxide (NO) Levels
This compound exhibits a complex and tissue-specific modulation of nitric oxide (NO) levels and the activity of nitric oxide synthases (NOS). nih.govmdpi.comoup.comnih.gov NO is a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. mdpi.comyoutube.com
On one hand, 2-ME has been shown to promote vasodilation by stimulating the release of NO from endothelial cells. nih.gov It can increase the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in the vasculature. oup.comnih.gov This effect is thought to contribute to the cardiovascular protective actions of 2-ME. oup.comnih.gov One proposed mechanism for this is the upregulation of endothelial human scavenger receptor class B type I (hSR-BI/CLA-1), which in turn increases HDL-dependent eNOS phosphorylation. nih.gov In vivo studies have demonstrated that 2-ME can decrease blood pressure in rats, and in vitro experiments have confirmed its dose- and endothelium-dependent vasodilatory effect on aortic rings. nih.gov
Conversely, other research has highlighted a different role for 2-ME in the context of the nervous system. nih.govmdpi.com In hippocampal HT22 cells, 2-ME has been shown to increase the nuclear localization of neuronal nitric oxide synthase (nNOS). nih.gov This specific induction of nNOS can lead to an increase in 3-nitrotyrosine (B3424624) levels, a marker of nitro-oxidative stress, potentially resulting in DNA damage and genomic instability. nih.govmdpi.com This suggests that while 2-ME's effects on eNOS may be beneficial in the cardiovascular system, its impact on nNOS could contribute to neurotoxic effects under certain conditions. nih.govmdpi.com
Interaction with Progesterone (B1679170) Receptor (PR) Pathway
This compound has been found to interact with the progesterone receptor (PR) signaling pathway, demonstrating an ability to inhibit progesterone-dependent cellular processes in breast cancer cells. nih.govnih.gov This interaction occurs through a mechanism that is independent of the estrogen receptor. nih.govnih.gov
Research has shown that 2-ME can abrogate the induction of tissue factor (TF) expression in breast cancer cells that are treated with progesterone. nih.govnih.gov Tissue factor is a key initiator of the coagulation cascade and has been implicated in the invasive potential of PR-positive breast cancer cells. nih.gov The inhibitory effect of 2-ME on progesterone-induced TF expression is not direct but is mediated by its selective antagonism of the ERK1/2 signaling pathway. nih.gov By interfering with ERK1/2 signaling, 2-ME limits the transactivation potential of the ligand-bound progesterone receptor. nih.gov This, in turn, inhibits the expression of endogenous progesterone target genes, including TF and signal transducer and activator of transcription 5 (STAT5). nih.gov Furthermore, studies have indicated that 2-ME can alter the phosphorylation status of the progesterone receptor itself. nih.gov Consequently, 2-ME can prevent the progesterone-dependent increase in the procoagulant activity and invasiveness of breast cancer cells by uncoupling the progesterone receptor from the ERK1/2 signal transduction pathway. nih.gov
Estrogen Receptor Interactions (Limited Affinity and ER-Independent Actions)
This compound is an endogenous metabolite of 17β-estradiol, but it exhibits a significantly lower binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) compared to its parent compound. oup.comnih.govnih.govaacrjournals.org This limited affinity for classical estrogen receptors is a key feature that distinguishes its biological activities. nih.govaacrjournals.org Numerous studies have concluded that the primary antiproliferative and apoptotic effects of 2-ME are mediated through ER-independent mechanisms. oup.comnih.govnih.govaacrjournals.org
The low affinity of 2-ME for estrogen receptors has been demonstrated in various binding assays. aacrjournals.org For instance, one study reported the Ki values for 2-ME to be 21 nM for ERα and 417 nM for ERβ, which are approximately 500- and 3200-fold lower, respectively, than the affinity of estradiol (B170435) for these receptors. aacrjournals.org This poor interaction with ERs means that at concentrations where it exerts its potent anti-cancer effects, it does not typically engage these receptors as an agonist to stimulate estrogen-dependent cell proliferation. nih.govaacrjournals.org This is supported by findings that the antiproliferative activity of 2-ME is not inhibited by estrogen antagonists like ICI 182,780. nih.govaacrjournals.org Moreover, similar inhibitory concentrations (IC50 values) for proliferation and apoptosis are observed in both estrogen-dependent and estrogen-independent breast cancer cell lines, regardless of their ERα and ERβ expression status. nih.govaacrjournals.org This body of evidence underscores that the well-documented anti-angiogenic and cytotoxic actions of 2-ME are not reliant on the classical estrogen receptor signaling pathways. oup.comnih.govnih.govaacrjournals.org
| Compound | Target Receptor | Binding Affinity (Ki) | Reference |
| This compound | ERα | 21 nM | aacrjournals.org |
| This compound | ERβ | 417 nM | aacrjournals.org |
| 17β-Estradiol | ERα | ~0.04 nM | aacrjournals.org |
| 17β-Estradiol | ERβ | ~0.13 nM | aacrjournals.org |
Evidence for ERα Mediation in Specific Biological Contexts (e.g., Bone Sparing)
Despite its generally ER-independent actions, there is compelling evidence that the bone-sparing effects of this compound are mediated through estrogen receptor alpha (ERα). oup.comnih.gov This specific biological context presents an exception to the more commonly observed ER-independent mechanisms of 2-ME.
A pivotal study investigating the effects of 2-ME on bone in orchidectomized mice revealed that 2-ME treatment preserved both trabecular and cortical bone in wild-type (WT) mice. oup.comnih.gov However, these protective effects on bone were completely absent in ERα knockout mice, strongly indicating that ERα is essential for the bone-sparing activity of 2-ME. oup.comnih.gov The researchers hypothesized and provided evidence that the underlying mechanism involves the back-conversion of 2-ME to 17β-estradiol (E2). oup.comnih.gov In 2-ME-treated mice, serum levels of E2 were found to be significantly elevated, reaching concentrations comparable to those in cycling female mice, whereas E2 was undetectable in placebo-treated animals. oup.comnih.gov This suggests that the administered 2-ME is converted back to E2, which then exerts its well-known bone-protective effects via ERα. oup.comnih.gov The study detailed significant improvements in multiple bone parameters in WT mice treated with 2-ME, all of which were not observed in their ERα knockout counterparts. oup.comnih.gov
The table below summarizes the effects of 2-ME on bone parameters in wild-type (WT) mice compared to placebo, as demonstrated in the study.
| Bone Parameter | Treatment Group | % Change vs. Placebo in WT Mice | Reference |
| Trabecular Volumetric-Bone Mineral Density | 2-ME | +64% ± 20% | oup.comnih.gov |
| Trabecular Bone Volume/Total Volume | 2-ME | +60% ± 20% | oup.comnih.gov |
| Trabecular Number | 2-ME | +41% ± 14% | oup.com |
| Trabecular Thickness | 2-ME | +13% ± 4% | oup.com |
| Cortical Bone Mineral Content | 2-ME | +31% ± 3% | oup.comnih.gov |
| Bone Strength (Maximum Load) | 2-ME | +19% ± 5% | oup.comnih.gov |
Other Identified Molecular Targets
Inhibition of Superoxide Dismutase (SOD) Enzymatic Activity
The interaction of this compound with superoxide dismutase (SOD), a key enzyme in antioxidant defense, has been a subject of some debate in the scientific literature. nih.govnih.govresearchgate.netresearchgate.net SODs are crucial for catalyzing the dismutation of the superoxide anion into molecular oxygen and hydrogen peroxide. nih.gov
Several studies have proposed that 2-ME inhibits SOD activity. nih.govresearchgate.net This inhibition is thought to be a mechanism through which 2-ME increases intracellular levels of superoxide, a reactive oxygen species, leading to oxidative stress and subsequent apoptosis in cancer cells. nih.gov Research using a tetrazolium salt-based enzyme assay suggested that 2-ME inhibits SOD, and this finding prompted further investigation into estrogen derivatives as potential SOD inhibitors. nih.govresearchgate.net
Upregulation of Survivin Expression
The impact of this compound (2-ME) on the expression of survivin, an inhibitor of apoptosis protein (IAP), presents a complex, context-dependent mechanism. While typically viewed as a pro-survival protein, research in specific cell types demonstrates that 2-ME can induce an upregulation of survivin concurrently with pro-apoptotic and anti-proliferative effects.
A notable example is observed in oligodendroglial precursor cells (OPCs), specifically the "Oli-neu" cell line. In these cells, treatment with 2-ME leads to a concentration-dependent inhibition of growth and the induction of apoptosis, marked by increased expression of caspase 3 and caspase-7 fragments. nih.govnih.gov Paradoxically, these pro-apoptotic actions are accompanied by a significant upregulation of survivin, along with other cell cycle-related proteins like cyclin A, Cyclin B, and Cyclin D2. nih.govnih.gov This has been interpreted as the activation of a "fight or flight" survival response within the OPCs, which paradoxically coexists with the induction of apoptosis and leads to endoreduplication, a process of DNA replication without cell division. nih.govnih.gov
These findings indicate that in certain cell types and conditions, such as neuronal and glial precursor cells under stress, 2-ME can trigger a complex cellular response where the upregulation of survivin is part of a multifaceted process that includes both apoptosis and survival signals.
Inhibition of Store-Operated Ca2+ Entry (SOCE) in Immune Cells
This compound has been identified as an inhibitor of store-operated Ca2+ entry (SOCE) in immune cells, particularly T cells. nih.gov SOCE is a critical Ca2+ influx pathway that is essential for T cell activation. nih.govnih.gov The process is initiated when the endoplasmic reticulum (ER) releases its Ca2+ stores, triggering the opening of Ca2+ channels in the plasma membrane to allow for a sustained increase in intracellular calcium. nih.gov This rise in calcium is a key signal for downstream events, including the activation of the nuclear factor of activated T cells (NFAT), a transcription factor crucial for cytokine production and T cell proliferation. nih.govnih.gov
Research has shown that 2-ME inhibits the nuclear translocation of NFAT, indicating an interference with the upstream Ca2+ signaling cascade. nih.govnih.gov Direct investigation into its effect on calcium signaling confirmed that 2-ME inhibits SOCE in human Jurkat T cells. nih.gov However, the concentration required for this inhibition is relatively high, with a reported half-maximal inhibitory concentration (IC50) of 20 μM. nih.gov
The inhibitory effect of 2-ME on SOCE has prompted the screening and characterization of more potent synthetic derivatives. nih.gov These studies have identified analogues with significantly improved inhibitory activity. For instance, substituting the 2-methoxy group with a more hydrophobic 2-ethyl group, as in the derivative STX139, nearly doubles the potency (IC50 ≈ 12 μM). nih.gov Further modifications, such as the addition of sulfamoyloxy groups, have led to even more potent inhibitors. nih.gov One such derivative, 2-ethyl-3-sulfamoyloxy-17β-cyanomethylestra-1,3,5(10)-triene (STX564), was identified as a novel, potent, and specific SOCE inhibitor with an IC50 value of approximately 1 μM in Jurkat T cells. nih.gov
The inhibition of SOCE by both 2-ME and its more potent derivatives has been shown to suppress downstream T cell functions, including cytokine expression and cell proliferation. nih.govnih.gov This mechanism highlights the potential of this compound and its analogues as modulators of immune responses.
Interactive Data Table: Inhibition of SOCE in Jurkat T Cells by this compound and its Derivatives
| Compound | Description | IC50 (μM) |
| This compound (2-ME) | Parent Compound | 20 |
| STX139 | 2-ethyl-estradiol | 12 |
| STX243 | 3,17β-bis-sulfamoyloxylated derivative of STX139 | 5.2 |
| STX564 | 2-ethyl-3-sulfamoyloxy-17β-cyanomethylestra-1,3,5(10)-triene | ~1 |
Cellular and Subcellular Biological Effects of Methoxyestradiol
Differential Effects on Proliferating Cells
A key characteristic of Methoxyestradiol is its selective impact on actively dividing cells, a feature that has drawn significant interest in research. aacrjournals.orgaacrjournals.org This selectivity is observed across a variety of cell lines, with a more pronounced effect on tumor cells compared to their non-tumorigenic counterparts. nih.govcansa.org.za
This compound inhibits the proliferation of a wide array of tumor cell lines. aacrjournals.orgnih.govresearchgate.net Studies have consistently shown that it is more potent in cancerous cells than in normal, quiescent cells. aacrjournals.orgnih.gov For example, a more pronounced inhibition of cell growth was observed in the tumorigenic MCF-7 breast cancer cell line compared to the non-tumorigenic MCF-12A breast epithelial cell line. cansa.org.za At a concentration of 10⁻⁶ M, this compound inhibited cell growth by 84% in MCF-7 cells, whereas it only caused a 44% inhibition in MCF-12A cells. cansa.org.za
This selective action is not limited to breast cancer. This compound is highly cytotoxic to osteosarcoma (OS) cells while being non-cytotoxic to normal osteoblasts. nih.gov Similarly, it has shown antiproliferative effects against long-term estrogen-deprived (LTED) breast cancer cells, which represent an endocrine-therapy-resistant model, with a greater potency than in the parental MCF-7 cells. mdpi.com The IC₅₀ value for LTED cells was 0.93 μM, significantly lower than the 6.79 μM for MCF-7 cells. mdpi.com This suggests that this compound's antiproliferative activity is independent of estrogen receptor status, affecting both ER-positive and ER-negative cell lines. aacrjournals.orgnih.govmdpi.com Its efficacy has been noted in various cancer types including hepatocellular carcinoma (HepG2), melanoma, and glioblastoma. karger.comtandfonline.comnih.gov
Table 1: Comparative Antiproliferative Activity of this compound This table is interactive. You can sort and filter the data.
| Cell Line | Cell Type | Classification | Observed Effect | IC₅₀ Value | Source(s) |
|---|---|---|---|---|---|
| MCF-7 | Breast Epithelial | Tumorigenic | 84% growth inhibition at 10⁻⁶ M | 6.79 μM | cansa.org.zamdpi.com |
| MCF-12A | Breast Epithelial | Non-tumorigenic | 44% growth inhibition at 10⁻⁶ M | - | cansa.org.za |
| LTED | Breast Cancer | Tumorigenic (Therapy-Resistant) | Selective suppression of proliferation | 0.93 μM | mdpi.com |
| MG63 | Osteosarcoma | Tumorigenic | Dose-dependent inhibition of proliferation | - | nih.gov |
| Normal Osteoblasts | Bone | Non-tumorigenic | Not cytotoxic | - | nih.gov |
| HepG2 | Hepatocellular Carcinoma | Tumorigenic | Sensitive to cytotoxic effect | - | karger.com |
| MDA-MB-231 | Triple-Negative Breast Cancer | Tumorigenic | Inhibition of proliferation | - | frontiersin.orgnih.gov |
| MDA-MB-468 | Triple-Negative Breast Cancer | Tumorigenic | Inhibition of proliferation | - | frontiersin.orgnih.gov |
| MCF10A | Breast Epithelial | Non-tumorigenic | Less sensitive than TNBC cells | - | nih.gov |
Morphological and Structural Cellular Alterations
The antiproliferative effects of this compound are closely linked to its ability to induce significant changes in cell structure, primarily by interfering with the microtubule network. nih.govmdpi.com
This compound is known to bind to tubulin, disrupting the normal dynamics of microtubule polymerization and depolymerization. aacrjournals.orgmdpi.comnih.gov This interference leads to faulty mitotic spindle formation and subsequent mitotic arrest. cansa.org.za At the lowest effective concentrations, the primary mechanism appears to be the suppression of microtubule dynamics rather than outright depolymerization of microtubules. nih.gov In MCF7 cells, this compound was found to suppress the mean microtubule growth rate, duration, and length without causing observable microtubule depolymerization. nih.gov
These subcellular actions manifest as distinct morphological changes. Treated cancer cells often show rounding, condensation of cellular contents, and detachment from culture dishes. cansa.org.za In oligodendroglial precursor (OPC) cells, this compound treatment caused a change from a morphology with multiple arm-like processes to rounded cells. mdpi.comnih.govresearchgate.net Similarly, in BCR-ABL-transformed cells, treatment led to changes in both morphology and cell volume. nih.gov The disruption of the microtubule cytoskeleton also results in abnormal metaphase cells and the formation of multipolar spindles, particularly in sensitive cancer cells like MCF-7. cansa.org.za
Effects on Cell Fate Processes Beyond Apoptosis
While this compound is a known inducer of apoptosis, its effects on cell fate are more diverse, encompassing processes like endoreduplication and the inhibition of cell movement. frontiersin.orgnih.gov
Endoreduplication is a process where cells undergo DNA replication without subsequent cell division, resulting in polyploid cells with a DNA content greater than 4N. physiology.org This phenomenon has been observed in various cell types after exposure to microtubule-interfering agents, including this compound. physiology.org
Specifically, this compound has been shown to trigger endoreduplication in oligodendroglial precursor cells (OPCs), such as the Oli-neu and CG4 cell lines. mdpi.comnih.govnih.gov In these cells, this compound treatment leads to an accumulation of cells with a DNA content >4N in a concentration-dependent manner. mdpi.comnih.gov This process involves the p53 signaling pathway, as inhibiting p53 was found to rescue the endoreduplication effect. mdpi.comnih.govnih.gov this compound has also been reported to induce endoreduplication in human vascular smooth muscle cells and well-differentiated nasopharyngeal carcinoma (HK-1) cells. physiology.orgnih.gov In HK-1 cells, the mechanism involves the induction of mitochondrial oxidative stress and the activation of MAPK signaling pathways. nih.gov
A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues. This compound and its derivatives have demonstrated the capacity to inhibit these processes. nih.govnih.govnih.gov In triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468), this compound significantly decreased their aggressiveness by inhibiting both migration and invasion. frontiersin.orgnih.govnih.gov For instance, in MDA-MB-468 cells, migration was inhibited by 58% and 77% after treatment with 2 and 5 μM of this compound, respectively. nih.gov
This antimigratory effect is linked to its impact on the cytoskeleton. nih.gov In BCR-ABL-transformed Ba/F3 cells, this compound inhibited spontaneous motility and reduced the number of filopodia and lamellipodia on cells attached to fibronectin-coated surfaces. nih.gov It also significantly decreased the spontaneous migration of these cells through a transwell membrane. nih.gov The inhibition of migration and invasion by this compound derivatives has also been observed in melanoma cells, where the effect was attributed to the disruption of microtubule organization rather than direct effects on the actin cytoskeleton. nih.govmdpi.com
Organelle-Specific Effects (e.g., Mitochondria in Apoptosis)
This compound (2-ME) exerts significant effects on cellular organelles, with the mitochondria playing a central role in its induction of apoptosis. In various cancer cell lines, 2-ME triggers the intrinsic or mitochondrial pathway of apoptosis. nih.govnih.gov This process is often initiated by the translocation of the pro-apoptotic protein Bax to the mitochondria. mdpi.com This event leads to a decrease in the mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS). mdpi.com Subsequently, mitochondria release key apoptotic factors, including cytochrome c, apoptosis-inducing factor (AIF), and endonuclease G, into the cytosol. nih.govmdpi.comnih.gov The release of cytochrome c is a critical step that activates the caspase cascade, a family of proteases that execute the apoptotic program. nih.govnih.gov
In some cell types, such as endothelial cells and certain cancer cells, 2-ME can directly interact with mitochondria to stimulate caspase-3, a key executioner caspase, leading to apoptosis. nih.govnih.gov Furthermore, studies have shown that 2-ME can induce the cleavage of Bid, a pro-apoptotic protein, which then facilitates the translocation of Bax to the mitochondria, amplifying the apoptotic signal. nih.gov While the mitochondrial pathway is a primary mechanism, in some instances, 2-ME-induced apoptosis can proceed in a caspase-independent manner, highlighting the complexity of its organelle-specific actions. mdpi.com
Research has also indicated that 2-ME can affect mitochondrial biogenesis. In osteosarcoma cells, 2-ME was found to inhibit mitochondrial biogenesis by regulating key proteins such as PGC-1α and COXI. nih.gov It also impacts mitochondrial dynamics by stimulating mitochondrial fission and autophagy. nih.gov This is accompanied by the upregulation of proteins like Drp1 and BAX, further implicating the intrinsic apoptotic pathway. nih.gov
Cellular Responses in Specific Biological Contexts
Endothelial Cell Proliferation and Apoptosis in Angiogenesis Research
This compound is a potent inhibitor of angiogenesis, the formation of new blood vessels, primarily by targeting endothelial cells. It effectively inhibits the proliferation of endothelial cells and induces their apoptosis. nih.govresearchgate.netnih.gov This anti-angiogenic effect is observed at concentrations that are not cytotoxic to quiescent, non-proliferating cells. core.ac.uk
The induction of apoptosis in endothelial cells by 2-ME involves multiple pathways. One key mechanism is the upregulation of the extrinsic or death receptor pathway. nih.gov 2-ME increases the expression of death receptors like Fas and Death Receptor 5 (DR5) on the endothelial cell surface. nih.govnih.govresearchgate.net The upregulation of DR5 makes endothelial cells more susceptible to apoptosis induced by its ligand, TRAIL (TNF-related apoptosis-inducing ligand). nih.govnih.gov This process involves the sequential activation of caspase-8, caspase-9, and caspase-3. nih.govnih.gov
In addition to the extrinsic pathway, 2-ME also engages the intrinsic mitochondrial pathway to induce apoptosis in endothelial cells. nih.gov It can generate reactive oxygen species (ROS) which, in turn, can activate the c-Jun N-terminal kinase (JNK) pathway or directly act on mitochondria to trigger caspase-3 activation and subsequent apoptosis. nih.gov Furthermore, 2-ME disrupts tubulin dynamics in endothelial cells, which interferes with the accumulation of hypoxia-inducible factor-1α (HIF-1α). nih.gov The inhibition of HIF-1α leads to a decrease in the production of pro-angiogenic factors like vascular endothelial growth factor (VEGF), further contributing to the suppression of angiogenesis. nih.govresearchgate.net
Key Effects of this compound on Endothelial Cells in Angiogenesis
| Effect | Mechanism | Key Molecules Involved | Reference |
|---|---|---|---|
| Inhibition of Proliferation | Induction of apoptosis in actively proliferating cells. | - | researchgate.netnih.govcore.ac.uk |
| Induction of Apoptosis | Upregulation of the extrinsic pathway. | Fas, DR5, Caspase-8, Caspase-9, Caspase-3 | nih.govnih.govresearchgate.net |
| Activation of the intrinsic pathway. | ROS, JNK, Mitochondria, Caspase-3 | nih.gov | |
| Inhibition of Angiogenic Factors | Disruption of tubulin dynamics and inhibition of HIF-1α. | Tubulin, HIF-1α, VEGF | nih.govresearchgate.net |
Vascular Smooth Muscle Cell Growth Inhibition and Neointima Formation Suppression
This compound exhibits potent inhibitory effects on the proliferation of vascular smooth muscle cells (VSMCs), a key process in the development of vascular diseases like atherosclerosis and restenosis. This anti-proliferative action is mediated through a multi-faceted blockade of the cell cycle.
Studies have demonstrated that 2-ME arrests VSMCs in both the G0/G1 and G2/M phases of the cell cycle. This cell cycle arrest is associated with the downregulation of key positive cell cycle regulators, including cyclin D1 and cyclin B1. Consequently, the activity of cyclin-dependent kinases (cdk)-1 and cdk-2 is inhibited, leading to reduced phosphorylation of the retinoblastoma protein (pRb). Furthermore, 2-ME inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2 and Akt, crucial signaling molecules in cell growth pathways. In contrast, 2-ME upregulates the expression of the Cdk inhibitor p27.
In vivo studies have confirmed the efficacy of 2-ME in preventing neointima formation following vascular injury. Treatment with 2-ME in animal models resulted in a significant reduction in the number of proliferating VSMCs within the neointima. This was accompanied by the downregulation of proliferation markers such as proliferating-cell nuclear antigen (PCNA) and c-myc. Interestingly, while 2-ME potently inhibits VSMC growth, it does so without inducing significant apoptosis in these cells, as evidenced by the lack of caspase-3 cleavage and negative TUNEL staining in treated tissues. The antimitotic effects of 2-ME on VSMCs are also attributed to its interference with tubulin polymerization and the upregulation of cyclooxygenase (COX)-2.
Mechanisms of this compound on Vascular Smooth Muscle Cells
| Effect | Molecular Changes | Reference |
|---|---|---|
| Inhibition of Cell Cycle Progression (G0/G1 and G2/M arrest) | Inhibited cyclin D1 and cyclin B1 expression | |
| Inhibited cdk-1 and cdk-2 activity | ||
| Inhibited pRb, ERK1/2, and Akt phosphorylation | ||
| Upregulated p27 expression | ||
| Suppression of Neointima Formation | Decreased proliferating SMCs and downregulated PCNA, c-myc, cyclin D1, cyclin B1, phosphorylated Akt, phosphorylated ERK1/2, p21, and pRb | |
| Other Mechanisms | Interfered with tubulin polymerization and augmented COX-2 expression |
Hepatocyte Responses and ABCA1 Expression Regulation
In the context of liver cells, this compound has been shown to exert protective effects, particularly against lipid accumulation. A key mechanism underlying this effect is the regulation of ATP-binding cassette transporter A1 (ABCA1), a crucial protein for lipid efflux from cells.
Studies using the HepG2 human hepatocyte cell line have demonstrated that 2-ME dose-dependently increases the expression of ABCA1 at both the mRNA and protein levels. This upregulation of ABCA1 is directly correlated with a significant decrease in the lipid content within these cells. The mechanism by which 2-ME enhances ABCA1 expression involves the activation of the PI3K/Akt signaling pathway. 2-ME stimulates the phosphorylation of Akt and the subsequent phosphorylation of FoxO1, a transcription factor. This phosphorylation leads to a reduction in the nuclear accumulation of FoxO1. Chromatin immunoprecipitation assays have confirmed that FoxO1 binds to the promoter region of the ABCA1 gene, and this binding is reduced by 2-ME treatment, thereby facilitating the transcription of the ABCA1 gene.
Beyond its effects on lipid metabolism, 2-ME also exhibits cytotoxic activity against hepatocellular carcinoma cells. In HepG2 cells, 2-ME induces cell cycle arrest at the G2/M phase and promotes apoptosis, as evidenced by increased caspase-9 activity and DNA laddering.
Cytotrophoblast Cell Differentiation and Invasion Under Hypoxia
This compound plays a critical, context-dependent role in placental development, particularly in the differentiation and invasion of cytotrophoblast cells under hypoxic conditions. During early pregnancy, the placental environment is naturally hypoxic, a condition necessary for proper development.
Research has shown that 2-ME, in conjunction with low-oxygen conditions (around 2.5% oxygen), induces the invasion of cytotrophoblasts into the extracellular matrix. Neither low oxygen nor 2-ME alone is sufficient to trigger this invasive phenotype; their combination is essential. This process is crucial for the proper remodeling of the maternal spiral arteries and the establishment of adequate utero-placental circulation.
The mechanism of this effect involves the modulation of hypoxia-inducible factor-1α (HIF-1α). While hypoxia typically upregulates HIF-1α and its downstream targets, 2-ME counteracts some of these effects, enabling the cytotrophoblasts to differentiate into an invasive phenotype. Specifically, the combination of 2-ME and hypoxia leads to a decrease in the expression of HIF-1α, transforming growth factor-beta3 (TGF-β3), and tissue inhibitor of metalloproteinases-2 (TIMP-2), all of which can inhibit cell invasion. This regulatory role of 2-ME is particularly relevant to conditions like preeclampsia, where impaired cytotrophoblast invasion is a key pathological feature.
Impact on Sertoli and Leydig Cell Viability
The effects of this compound on testicular cells, specifically Sertoli and Leydig cells, have been investigated in the context of male reproductive health. Elevated intratesticular levels of 2-ME have been associated with male infertility. nih.gov
In vitro studies on the TM4 Sertoli cell line have shown that high concentrations of 2-ME can decrease cell viability and induce DNA fragmentation. nih.gov Interestingly, the mechanism of 2-ME-induced DNA fragmentation in Sertoli cells appears to be distinct from classical apoptosis, as it does not involve the cleavage of PARP and caspase-3, and is not blocked by caspase inhibitors. nih.gov Lower concentrations of 2-ME also led to a decrease in Sertoli cell viability after a 48-hour treatment period. nih.gov These findings suggest that high levels of 2-ME could be detrimental to Sertoli cell health, potentially contributing to male infertility through yet-to-be-fully-determined mechanisms. nih.gov
Regarding Leydig cells, which are responsible for testosterone (B1683101) production, high levels of estrogens, in general, are considered detrimental to their function and can delay their regeneration. While direct studies on the specific impact of 2-ME on Leydig cell viability are less detailed, the broader context of estrogen metabolism in the testis suggests that imbalances in metabolites like 2-ME could negatively affect the function of these critical steroidogenic cells.
Immunomodulatory Effects on T Cells
This compound (2-ME), an endogenous metabolite of estradiol (B170435), demonstrates significant immunomodulatory effects, particularly on T lymphocytes. nih.govwikipedia.org Its actions are largely independent of estrogen receptors and are instead linked to its antiproliferative and apoptosis-inducing properties. oup.comaacrjournals.orgnih.gov Research indicates that 2-ME can suppress various aspects of T cell function, including activation, proliferation, and cytokine production, making it a subject of interest for autoimmune diseases and cancer immunotherapy. nih.govtandfonline.com
A primary effect of this compound on T cells is the dose-dependent inhibition of their activation and proliferation. nih.govnih.gov Studies have shown that 2-ME effectively blocks the proliferation of purified CD4+ T cells following T-cell receptor (TCR) stimulation. nih.gov This antiproliferative action is not limited to normal T cells; 2-ME also markedly suppresses the proliferation of human acute T lymphoblastic leukemia CEM cells. oup.com The mechanism behind this is partly attributed to its ability to arrest the cell cycle at the G2/M phase. oup.comnih.gov Furthermore, 2-ME hinders the upregulation of early T-cell activation markers, such as CD25 and CD69. nih.gov
The compound's influence extends to the production of cytokines by T cells. In vitro and in vivo studies have revealed that 2-ME treatment leads to a reduction in a range of inflammatory cytokines. nih.gov For instance, in activated T cells, 2-ME decreases the mRNA expression of Interleukin-2 (IL-2), Tumor Necrosis Factor-alpha (TNFα), and Interferon-gamma (IFNγ). nih.gov Similarly, it has been shown to modestly reduce the production of TNFα and IFNγ in stimulated human peripheral blood mononuclear cells. nih.gov In animal models of autoimmune disease, mice treated with 2-ME produced significantly less serum TNFα and Interleukin-6 (IL-6). nih.gov this compound also affects T helper 17 (Th17) cells, which are crucial in certain autoimmune conditions, by inhibiting the induction of IL-17 mRNA. nih.gov
The molecular mechanisms underpinning these immunomodulatory effects are multifaceted. A key pathway impacted by this compound is the nuclear factor of activated T-cells (NFAT) signaling pathway. nih.gov T cell activation relies on calcium signaling, which leads to the activation of NFAT, a critical transcription factor for cytokine gene expression. nih.govnih.gov this compound has been shown to specifically reduce the nuclear translocation and transcriptional activity of NFATc1. nih.gov This is linked to its ability to inhibit store-operated Ca2+ entry (SOCE) in T cells, an essential process for sustained calcium signaling required for T cell activation. nih.govsci-hub.se By disrupting the NFAT pathway, 2-ME effectively dampens downstream lymphocyte activation and cytokine production. nih.gov
In the context of cancer, this compound's effects on T cells can contribute to its anti-tumor activity. In melanoma models, treatment with 2-ME increased the infiltration of tumor-specific cytotoxic CD8+ T cells into the tumor microenvironment. tandfonline.com This suggests that while it can suppress generalized T cell activation, it may enhance specific anti-tumor T cell responses. tandfonline.com
Research Findings on this compound's Effects on T Cells
| T Cell Type / Model | Observed Effect | Key Findings | Reference |
|---|---|---|---|
| Mouse CD4+ T Cells | Inhibition of Proliferation & Activation | Dose-dependent inhibition of proliferation upon TCR stimulation. Blocked upregulation of activation markers CD25 and CD69. | nih.gov |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of Proliferation | Blunted stimulated T-cell proliferation without inducing significant apoptosis. | nih.gov |
| Human Acute T Lymphoblastic Leukemia CEM cells | Inhibition of Proliferation & Induction of Apoptosis | Suppressed proliferation in a time- and dose-dependent manner (IC50 of 2 µM at 48h). Caused G2/M phase cell-cycle arrest preceding apoptosis. | oup.com |
| Activated Mouse T Cells | Reduced Cytokine Production | Decreased mRNA levels of IL-2, TNFα, and IFNγ. | nih.gov |
| Stimulated Human PBMCs | Reduced Cytokine Production | Modestly reduced production of TNFα and IFNγ. | nih.gov |
| Mouse Model of Autoimmunity (EAE) | Reduced In Vivo Cytokine Production | Treated mice produced significantly less serum TNFα and IL-6. | nih.gov |
| Th17-polarized Mouse T Cells | Inhibition of IL-17 | Reduced the induction of IL-17 mRNA. | nih.gov |
| Mouse T Cells | Inhibition of NFAT Pathway | Specifically reduced the nuclear translocation and transcriptional activity of NFATc1. | nih.gov |
| Human Jurkat T cells & Primary Rat T Cells | Inhibition of Calcium Signaling | Inhibits store-operated Ca2+ entry (SOCE), which is essential for T cell activation. | nih.gov |
| Mouse Melanoma Model | Enhanced T Cell Infiltration | Increased the infiltration of cytotoxic CD8+ T cells in the tumor microenvironment. | tandfonline.com |
Preclinical Studies and in Vitro Model Systems
Comprehensive In Vitro Studies Across Diverse Cell Lines
Methoxyestradiol has demonstrated significant anti-proliferative and apoptotic activities in a diverse range of cultured cell lines, encompassing various types of malignancies. nih.govnih.govmdpi.com The compound's ability to inhibit cell growth and induce programmed cell death has been a central focus of in vitro research.
The anti-proliferative effects of this compound are often quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell proliferation by 50%. Studies have reported IC50 values in the micromolar range for several cancer cell lines. For instance, in human breast cancer cell lines, the IC50 values for the anti-proliferative activity of this compound were determined to be 1.5 µM for MCF-7 cells, 1.3 µM for MDA-MB-435 cells, and 1.1 µM for MDA-MB-231 cells. nih.gov In long-term estrogen-deprived (LTED) breast cancer cells, this compound exhibited a potent anti-proliferative effect with an IC50 value of 0.93 μM, which was significantly lower than the 6.79 μM observed in the parental MCF-7 cells. oipub.com Furthermore, a derivative of this compound, compound 4a, showed an IC50 value of 4.53 μM in the HeLa cervical cancer cell line. nih.gov
In addition to its anti-proliferative effects, this compound is a potent inducer of apoptosis. This has been observed in various cancer cell lines, including breast cancer, sarcoma, and oligodendroglial precursor cells. mdpi.comnih.gov The apoptotic process induced by this compound is often associated with the activation of key signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway, and the modulation of apoptotic regulatory proteins like Bcl-2 and Bax. nih.gov In human anaplastic thyroid carcinoma cell lines (HTh7, HTh 74, HTh83, C643, and SW1736), this compound treatment led to a G2/M cell cycle arrest followed by an increase in the sub-G1 fraction, indicative of apoptosis. This was accompanied by increased activation of caspase-3 and caspase-8.
| Cell Line | Cancer Type | Effect | IC50 Value (µM) | Key Findings |
|---|---|---|---|---|
| MCF-7 | Breast Cancer (Estrogen-Responsive) | Anti-proliferative | 1.5 | Inhibition of cell growth. |
| MDA-MB-435 | Breast Cancer (Estrogen-Independent) | Anti-proliferative | 1.3 | Demonstrates activity independent of estrogen receptor status. |
| MDA-MB-231 | Breast Cancer (Estrogen-Independent) | Anti-proliferative | 1.1 | Effective in triple-negative breast cancer cells. |
| LTED | Breast Cancer (Endocrine-Resistant) | Anti-proliferative | 0.93 | More potent in endocrine-resistant cells compared to parental MCF-7 cells. |
| HeLa | Cervical Cancer | Anti-proliferative (Compound 4a) | 4.53 | A this compound derivative shows efficacy. |
| HTh7, HTh 74, HTh83, C643, SW1736 | Anaplastic Thyroid Carcinoma | Apoptosis | N/A | Induces G2/M arrest and apoptosis via caspase activation. |
A significant aspect of the preclinical investigation of this compound has been the evaluation of its activity in both estrogen-responsive and estrogen-independent cancer cell lines. This is particularly relevant given that this compound is a metabolite of estradiol (B170435). Research has consistently shown that the anti-proliferative and apoptotic activities of this compound are independent of the estrogen receptor (ER) status of the cells. nih.govnih.gov
Studies comparing the effects of this compound on ER-positive and ER-negative breast cancer cell lines have found comparable IC50 values for the inhibition of proliferation. For example, the estrogen-responsive MCF-7 cell line and the estrogen-independent MDA-MB-435 and MDA-MB-231 cell lines all exhibited similar sensitivity to the anti-proliferative effects of this compound. nih.gov This indicates that the compound's mechanism of action is not primarily mediated through the classical estrogen receptors, ERα and ERβ. Further supporting this, the estrogen antagonist ICI 182,780 did not inhibit the anti-proliferative activity of this compound. nih.gov
| Cell Line | Estrogen Receptor Status | IC50 for Anti-proliferation (µM) | Conclusion |
|---|---|---|---|
| MCF-7 | Estrogen-Responsive (ER+) | 1.5 | Comparable IC50 values suggest that the anti-proliferative activity of this compound is independent of the estrogen receptor status. |
| MDA-MB-435 | Estrogen-Independent (ER-) | 1.3 | |
| MDA-MB-231 | Estrogen-Independent (ER-) | 1.1 |
The potential of this compound to enhance the efficacy of other anti-cancer therapies has been explored in vitro. Combination studies have investigated its use with radiation and the proteasome inhibitor Velcade (bortezomib).
In combination with radiation, this compound has been shown to act as a radiosensitizer in various cancer cell lines. In H460 human lung cancer cells, this compound demonstrated a dose-dependent enhancement of radiation effects, with dose enhancement ratios (DERs) of 1.3, 1.8, and 2.1 at concentrations of 1, 1.5, and 2 µM, respectively. nih.gov A synergistic effect was observed at concentrations of 1.5 and 2 µM. nih.gov Similarly, in MCF-7 breast cancer cells, a 2 µM concentration of this compound resulted in a DER of 2.1. nih.gov The mechanism of this radiosensitization is thought to involve the redistribution of cells into the more radiosensitive G2/M phase of the cell cycle. nih.gov
The combination of this compound with Velcade has shown promise in overcoming drug resistance in multiple myeloma. In vitro studies using the bortezomib-resistant multiple myeloma cell line KMS20 demonstrated that the combination of bortezomib and this compound induced mitochondria-mediated apoptotic cell death. frontiersin.org This combination treatment led to a higher level of cell death compared to bortezomib alone and was associated with an increase in mitochondrial reactive oxygen species (ROS) and Ca2+ levels. frontiersin.org In the RPMI-8226 myeloma cell line, the combination of 1.5 µM this compound and 5 nM Velcade resulted in a significantly increased anti-proliferative activity compared to Velcade alone. aacrjournals.org
| Combination Agent | Cell Line | Cancer Type | Key Findings |
|---|---|---|---|
| Radiation | H460 | Lung Cancer | Dose-dependent enhancement of radiation effects (DERs of 1.3-2.1). Synergistic effect at 1.5 and 2 µM. |
| Radiation | MCF-7 | Breast Cancer | Radiosensitization with a DER of 2.1 at 2 µM. |
| Velcade (Bortezomib) | KMS20 | Multiple Myeloma (Bortezomib-Resistant) | Overcomes bortezomib resistance by inducing mitochondria-mediated apoptosis. |
| Velcade (Bortezomib) | RPMI-8226 | Multiple Myeloma | Significantly increased anti-proliferative activity in combination compared to Velcade alone. |
In Vivo Animal Models for Biological Effect Assessment
The in vivo efficacy of this compound has been evaluated in various xenograft models, where human cancer cells are implanted into immunocompromised mice. These studies have provided evidence for the compound's ability to modulate tissue growth and inhibit tumor progression.
In a breast cancer xenograft model using doxorubicin-resistant human breast tumor cells, the combination of this compound and doxorubicin significantly reduced tumor volume by 20.8% +/- 43% after 28 days of treatment, compared to a 455.6% +/- 16.2% increase in tumor volume with doxorubicin alone. aacrjournals.org This suggests that this compound can reverse doxorubicin resistance. aacrjournals.org In a Barrett's esophageal adenocarcinoma xenograft model using OE33 cells, a prodrug of this compound significantly inhibited tumor growth, resulting in a 60% ± 5% reduction in tumor volume compared to the control group. manchester.ac.uknih.gov
In a multiple myeloma xenograft model using RPMI-8226 cells, treatment with this compound in combination with Velcade resulted in a greater reduction in tumor volume compared to either agent alone. aacrjournals.org The treatment/control (T/C) value, which represents the relative tumor growth, was 0.35 for the combination therapy, compared to 0.66 for this compound alone and 0.64 for Velcade alone. aacrjournals.org However, some studies have reported conflicting results. In xenograft models using ER-negative MDA-MB-435 breast cancer cells, this compound did not show antitumor efficacy. nih.govnih.govresearchgate.net Furthermore, in a model with ER-positive MCF-7 cells, this compound was found to support tumor growth. nih.govnih.govresearchgate.net
| Xenograft Model (Cell Line) | Cancer Type | Treatment | Key Findings on Tumor Growth |
|---|---|---|---|
| Doxorubicin-Resistant Breast Tumor | Breast Cancer | This compound + Doxorubicin | Significantly reduced tumor volume (20.8% reduction vs. 455.6% increase with Doxorubicin alone). aacrjournals.org |
| OE33 | Barrett's Esophageal Adenocarcinoma | This compound Prodrug | 60% ± 5% reduction in tumor volume compared to control. manchester.ac.uknih.gov |
| RPMI-8226 | Multiple Myeloma | This compound + Velcade | Greater tumor volume reduction (T/C value of 0.35) compared to single agents. aacrjournals.org |
| MDA-MB-435 | Breast Cancer (ER-) | This compound | No significant antitumor efficacy observed. nih.govnih.govresearchgate.net |
| MCF-7 | Breast Cancer (ER+) | This compound | Supported tumor growth. nih.govnih.govresearchgate.net |
Beyond cancer, the therapeutic potential of this compound has been investigated in animal models of other specific biological conditions, including endometriosis, preeclampsia, and pulmonary hypertension.
In a mouse model of endometriosis, systemic treatment with this compound significantly inhibited the growth of endometriosis-like lesions in a dose-dependent manner. nih.gov This effect was associated with the suppression of hypoxia-inducible factor-1α (HIF-1α) and a decrease in the expression of its target genes, such as vascular endothelial growth factor (VEGF). nih.gov
In animal models purported to show signs of preeclampsia, the administration of this compound has shown beneficial effects. In catechol-O-methyltransferase (COMT) knockout mice, which exhibit a preeclampsia-like phenotype, this compound treatment normalized umbilical artery blood flow velocity and proteinuria. It is noteworthy that circulating levels of this compound are lower in individuals with preeclampsia. nih.gov
The efficacy of this compound has also been demonstrated in models of pulmonary hypertension. In a chronic hypoxic rat model, this compound ablated hypoxia-induced pulmonary hypertension in both male and female rats. manchester.ac.uk This therapeutic effect was linked to a decrease in the protein expression of HIF-1α and the induction of apoptosis and disruption of the microtubule network in pulmonary artery smooth muscle cells. manchester.ac.uk
| Biological Condition | Animal Model | Key Findings |
|---|---|---|
| Endometriosis | Mouse model | Significantly inhibited the growth of endometriosis-like lesions in a dose-dependent manner by suppressing HIF-1α and VEGF expression. nih.gov |
| Preeclampsia | COMT knockout mice | Normalized umbilical artery blood flow velocity and proteinuria. |
| Pulmonary Hypertension | Chronic hypoxic rat model | Ablated hypoxia-induced pulmonary hypertension by decreasing HIF-1α expression and inducing apoptosis in pulmonary artery smooth muscle cells. manchester.ac.uk |
Studies in Models of Specific Biological Conditions
Models of Vascular Remodeling (e.g., Neointima Formation, Atherosclerosis)
This compound (2-ME) has been investigated in various preclinical models for its potential to inhibit processes associated with pathological vascular remodeling, such as neointima formation and atherosclerosis. In vitro studies using cultured human and rat aortic vascular smooth muscle cells (VSMCs) have demonstrated that 2-ME inhibits migration, proliferation, and collagen synthesis. nih.gov The order of potency for these inhibitory effects was found to be 2-ME > 2-hydroxyestradiol (B1664083) (2-HE) > 4-methoxyestradiol (4-ME) ≥ estradiol. nih.gov Notably, the growth inhibitory effects of these compounds on VSMCs were not blocked by the estrogen receptor (ER) antagonist ICI 182780, suggesting a mechanism independent of ERα and ERβ. nih.gov
In vivo studies have further substantiated these findings. In a rat carotid artery ligation model, treatment with 17β-estradiol, the precursor to 2-ME, significantly reduced neointimal formation. frontiersin.org This was associated with a decrease in the proliferation of VSMCs and reduced oxidative stress in the arterial walls. frontiersin.org Animal models of atherosclerosis have also shown beneficial effects. For instance, 2-ME was found to reduce atherosclerotic lesion formation in female apolipoprotein-E deficient mice. nih.gov Additionally, both 2-ME and its precursor 2-HE have been shown to significantly lower cholesterol levels in rats, including the genetically obese ZSF1 rat model. nih.gov
The anti-inflammatory properties of 2-ME also contribute to its effects on vascular remodeling. In vitro experiments have shown that 2-ME inhibits the adhesion of monocytes to aortic endothelial cells, a critical step in the development of atherosclerosis. nih.gov It also inhibits the motility, migration, and adhesion of certain circulating inflammatory cells to fibronectin. nih.gov
Table 1: Effects of this compound in Preclinical Models of Vascular Remodeling
| Model System | Key Findings | Reference |
|---|---|---|
| Cultured Human and Rat Aortic VSMCs | Inhibited migration, proliferation, and collagen synthesis. | nih.gov |
| Rat Carotid Artery Ligation Model | Reduced neointimal formation, VSMC proliferation, and oxidative stress. | frontiersin.org |
| Apolipoprotein-E Deficient Mice | Reduced atherosclerotic lesion formation. | nih.gov |
| Genetically Obese ZSF1 Rats | Significantly lowered plasma cholesterol levels. | nih.gov |
| In Vitro Monocyte Adhesion Assay | Inhibited adhesion of monocytes to aortic endothelial cells. | nih.gov |
Models of Endometriosis
Endometriosis is a gynecological condition characterized by the growth of endometrial-like tissue outside the uterus, a process that is heavily dependent on the formation of new blood vessels (neoangiogenesis). nih.govresearchgate.net Preclinical research has focused on the antiangiogenic properties of this compound as a potential therapeutic avenue. nih.gov In vitro and in vivo models have been employed to understand the role of 2-ME in the pathophysiology of this disease. researchgate.net
The development of endometriotic implants is associated with a local imbalance of proangiogenic and antiangiogenic factors, often induced by hypoxia. nih.gov this compound is a biologically active metabolite of estradiol with known antiangiogenic actions. nih.gov In a mouse experimental model of endometriosis, macrophage activation was found to be involved in the establishment, survival, and spread of ectopic lesions. researchgate.net The anti-inflammatory actions of 2-ME, observed in other animal models, are partly attributed to its antiangiogenic activity. researchgate.net
In vitro models of endometriosis utilize various cell and tissue types, including endometriotic cell lines, primary endometrial stromal cells, and endometrial explants, to study aspects like cell proliferation, invasion, and angiogenesis. nih.gov Three-dimensional spheroid models, which more closely mimic the in vivo environment, have been developed using immortalized endometriotic epithelial and stromal cell lines to investigate epithelial-stromal interactions and peritoneal invasion. jci.org These models have shown that the inclusion of both cell types is crucial as it more closely resembles the pathophysiology of endometriosis, which is hypothesized to result from the retrograde menstruation of endometrial fragments containing both epithelium and stroma. jci.org
Table 2: this compound in Preclinical Endometriosis Models
| Model Type | Focus of Study | Key Findings Related to 2-ME's Potential Role | Reference |
|---|---|---|---|
| General Pathophysiology Review | Neoangiogenesis in endometriotic implants | 2-ME's antiangiogenic action makes it a promising candidate for endometriosis treatment. | nih.gov |
| Mouse Experimental Model | Macrophage activation in lesion establishment | The anti-inflammatory and antiangiogenic actions of 2-ME are relevant to endometriosis. | researchgate.net |
| In Vitro Cell and Tissue Models | Cell proliferation, invasion, angiogenesis | Provide platforms to investigate the molecular mechanisms of potential therapies like 2-ME. | nih.gov |
| 3D Spheroid Co-culture Models | Epithelial-stromal interactions, peritoneal invasion | More closely mimic the in vivo environment for studying endometriosis development. | jci.org |
Models Related to Pregnancy Physiology (e.g., Preeclampsia)
Preeclampsia is a serious pregnancy complication characterized by high blood pressure and signs of damage to another organ system, often the kidneys. Several preclinical studies have investigated the role of this compound in the pathophysiology of this condition. In pregnant mice deficient in the enzyme catechol-O-methyltransferase (COMT), which is responsible for producing 2-ME, preeclampsia-like features such as hypertension and proteinuria have been observed. dovepress.comnih.govresearchgate.net These mice also exhibit placental hypoxia. nih.gov
Administration of 2-ME to these COMT-deficient mice has been shown to ameliorate the preeclampsia-like symptoms. dovepress.comnih.gov Specifically, 2-ME administration in COMT knockout mice led to the normalization of umbilical artery blood flow velocity and proteinuria. researchbib.com Furthermore, in these models, 2-ME treatment restored normal levels of hypoxia-inducible factor-1α (HIF-1α), transforming growth factor-β3 (TGF-β3), and tissue inhibitor of metalloproteinases-2 (TIMP-2), all of which are upregulated in the hypoxic placentas of these animals. nih.gov
In vitro studies using a human cytotrophoblast cell line (HTR-8) have shown that under low-oxygen conditions, 2-ME induces the invasion of cytotrophoblasts into an extracellular matrix. nih.gov This is a critical process for the proper establishment of uteroplacental circulation, and its disruption is implicated in the development of preeclampsia. nih.gov
Table 3: Effects of this compound in Preclinical Preeclampsia Models
| Model System | Key Preeclampsia-like Features | Effect of 2-ME Administration | Reference |
|---|---|---|---|
| COMT-deficient Pregnant Mice | Hypertension, proteinuria, placental hypoxia, elevated HIF-1α, TGF-β3, and TIMP-2. | Ameliorated preeclampsia-like features; restored normal levels of HIF-1α, TGF-β3, and TIMP-2. | dovepress.comnih.gov |
| COMT Knockout Mice | Abnormal umbilical artery flow velocity, proteinuria. | Normalized umbilical artery blood flow and proteinuria. | researchbib.com |
| Human Cytotrophoblast Cell Line (HTR-8) | Studied cytotrophoblast invasion under low-oxygen conditions. | Induced invasion of cytotrophoblasts into an extracellular matrix. | nih.gov |
Skeletal System Models (e.g., Bone Sparing Effects)
Preclinical studies in animal models have demonstrated that this compound has bone-sparing effects. In ovariectomized rats, a model for postmenopausal osteoporosis, 2-ME was shown to prevent bone loss. nih.gov Similarly, in orchidectomized wild-type mice, which model male osteoporosis, 2-ME treatment preserved both trabecular and cortical bone. nih.govoup.com
In these orchidectomized mice, 2-ME treatment led to a 64% higher trabecular volumetric-bone mineral density and a 60% higher trabecular bone volume/total volume in the femur compared to placebo-treated animals. nih.gov Both trabecular number and thickness were also increased. nih.gov Furthermore, cortical bone mineral content in the femur was 31% higher in the 2-ME treated group, which was associated with increased bone strength in three-point bending tests. nih.govoup.com
The mechanism behind these bone-sparing effects appears to be mediated by Estrogen Receptor-α (ERα). nih.govoup.com In ERα knockout mice, 2-ME treatment had no effect on any bone parameters. nih.govoup.com It is hypothesized that 2-ME is converted back to 17β-estradiol, which then acts through ERα. nih.govoup.com In vitro studies have also shown that 2-ME is cytotoxic to osteoclasts, the cells responsible for bone resorption. nih.govoup.com This effect was not blocked by the estrogen receptor antagonist ICI 182,780, suggesting an ER-independent mechanism for its direct effects on osteoclasts. nih.govoup.com In cultured osteoclast models, 2 µM of 2-ME reduced osteoclast number by over 95% and induced apoptosis. nih.gov
Table 4: Bone Sparing Effects of this compound in Skeletal System Models
| Model System | Bone Compartment | Key Findings | Reference |
|---|---|---|---|
| Ovariectomized Rats | General Bone Mass | Prevented bone loss. | nih.gov |
| Orchidectomized Wild-Type Mice | Trabecular Bone | Increased volumetric-bone mineral density, bone volume, trabecular number, and thickness. | nih.gov |
| Orchidectomized Wild-Type Mice | Cortical Bone | Increased bone mineral content and bone strength. | nih.govoup.com |
| ERα Knockout Mice | Trabecular and Cortical Bone | No bone-sparing effects observed. | nih.govoup.com |
| In Vitro Osteoclast Cultures | Osteoclasts | Induced apoptosis and reduced osteoclast number by over 95%. | nih.gov |
Organ-Specific Studies (e.g., Prostate, Liver)
Prostate
This compound has been investigated for its effects on prostate cancer in several preclinical models. In vitro, 2-ME has been shown to be a potent growth inhibitor of various human prostate cancer cell lines, including LNCaP, DU 145, PC-3, and ALVA-31. nih.gov In DU 145 cells, treatment with 2-ME led to a significant accumulation of cells in the G2/M phase of the cell cycle and an increase in the sub-G1 fraction, which is indicative of apoptosis. nih.gov
In vivo studies using the Transgenic Adenocarcinoma of Mouse Prostate (TRAMP) model have demonstrated that dietary administration of 2-ME can prevent the development of preneoplastic lesions. aacrjournals.orgresearchgate.net In this model, 2-ME-fed animals showed a roughly 33% reduction in the weight of the prostate gland compared to mice on a normal diet. aacrjournals.org Furthermore, 2-ME was found to inhibit prostate tumor progression in the Ggamma/T-15 transgenic mouse model of androgen-independent prostate cancer. nih.gov Mechanistically, 2-ME has been shown to downregulate Sp1-mediated transactivation of c-FLIP, an anti-apoptotic protein, and to inhibit the receptor tyrosine kinase RON. nih.gov
Liver
The effects of this compound have also been studied in the context of liver physiology and pathology. In a mouse model of carbon tetrachloride (CCl4)-induced liver fibrosis, administration of 2-ME reduced the extent of liver toxicity and fibrosis. nih.gov Treatment with 2-ME restored elevated serum levels of liver enzymes such as aspartate aminotransferase (AST), alanine aminotransferase (ALT), and alkaline phosphatase (ALP). nih.gov It also significantly reduced collagen deposition and the expression of alpha-smooth muscle actin (α-SMA), a marker of hepatic stellate cell activation, which is a key event in liver fibrosis. nih.gov Furthermore, 2-ME markedly lowered macrophage infiltration in the liver. nih.gov
In vitro studies using the human hepatoma cell line HepG2 have shown that 2-ME can dose-dependently increase the expression of ATP-binding cassette transporter A1 (ABCA1), a key regulator of lipid efflux. nih.gov This upregulation of ABCA1 was associated with a significant decrease in the lipid content of the HepG2 cells, suggesting a potential role for 2-ME in protecting against hepatic lipid accumulation. nih.gov The mechanism for this effect was shown to involve the activation of the PI3K/Akt signaling pathway. nih.gov
Table 5: Effects of this compound in Organ-Specific Preclinical Models
| Organ | Model System | Key Findings | Reference |
|---|---|---|---|
| Prostate | Human Prostate Cancer Cell Lines (LNCaP, DU 145, PC-3, ALVA-31) | Inhibited cell proliferation; induced G2/M arrest and apoptosis. | nih.gov |
| Prostate | Transgenic Adenocarcinoma of Mouse Prostate (TRAMP) Model | Prevented development of preneoplastic lesions; reduced prostate gland weight. | aacrjournals.orgresearchgate.net |
| Prostate | Ggamma/T-15 Transgenic Mouse Model | Inhibited tumor progression in androgen-independent prostate cancer. | nih.gov |
| Liver | CCl4-Induced Liver Fibrosis Mouse Model | Reduced liver toxicity and fibrosis; lowered serum liver enzymes and collagen deposition. | nih.gov |
| Liver | Human Hepatoma Cell Line (HepG2) | Increased ABCA1 expression; decreased cellular lipid content. | nih.gov |
Theoretical and Potential Research Applications of Methoxyestradiol
Methoxyestradiol as a Biological Research Probe
The distinct biological activities of this compound make it an ideal instrument for probing complex cellular functions. Researchers utilize 2-ME to dissect the intricacies of cell division, blood vessel formation, and programmed cell death. Its ability to selectively target proliferating cells further enhances its utility as a research tool, allowing for the study of disease-specific mechanisms with minimal effects on quiescent cells. aacrjournals.org
Tool for Investigating Microtubule Dynamics and Cell Cycle Progression
This compound serves as a critical tool for studying the complex processes of microtubule dynamics and cell cycle control. It binds to tubulin, the primary component of microtubules, at or near the colchicine-binding site, thereby inhibiting tubulin polymerization. nih.govnih.gov This interaction disrupts the normal function of the mitotic spindle, a structure essential for the proper segregation of chromosomes during cell division. tandfonline.com
A key finding is that at its lowest effective concentrations, 2-ME's primary mechanism for mitotic arrest is the suppression of microtubule dynamics rather than outright depolymerization of microtubules. nih.gov In living MCF7 breast cancer cells, concentrations equivalent to the IC50 for mitotic arrest (1.2 μmol/L) were shown to significantly suppress the rate, duration, and length of microtubule growth without causing a noticeable depolymerization of the microtubule network. nih.gov
This disruption of microtubule function leads to an arrest of the cell cycle at the G2/M phase, the transition point between the second growth phase and mitosis. nih.govnih.gov This G2/M blockade has been observed in various cancer cell lines, including prostate and leukemia cells. nih.govnih.gov The arrest is often a precursor to apoptosis, linking the disruption of the cytoskeleton to the induction of programmed cell death. tandfonline.comnih.gov By inducing this specific cell cycle checkpoint, 2-ME allows researchers to study the regulatory proteins involved, such as an increase in p21 and phosphorylated p34 cell division cycle 2 (cdc2) expression. nih.gov
| Parameter | Observed Effect | Cellular Consequence | References |
|---|---|---|---|
| Microtubule Polymerization | Inhibits assembly of purified tubulin. Suppresses dynamic instability at lower concentrations than required for depolymerization. | Disruption of normal microtubule function. | nih.govnih.gov |
| Cell Cycle Progression | Induces arrest at the G2/M phase. | Blockade of mitosis, preventing cell division. | nih.govnih.gov |
| Mitotic Spindle | Interferes with normal formation and function. | Leads to mitotic arrest and can trigger apoptosis. | tandfonline.com |
| Key Regulatory Proteins | Increases expression of p21 and phosphorylated cdc2. | Activation of cell cycle checkpoint controls. | nih.gov |
Utility in Angiogenesis Research and Hypoxia-Inducible Factor Studies
This compound is a valuable probe in the study of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis. proquest.comaacrjournals.org One of the key mechanisms behind its anti-angiogenic effect is its ability to inhibit Hypoxia-Inducible Factor-1α (HIF-1α). nih.govnih.gov HIF-1α is a transcription factor that becomes stabilized under hypoxic (low oxygen) conditions, which are common within solid tumors. aacrjournals.org It plays a crucial role by activating the transcription of genes that promote angiogenesis, such as vascular endothelial growth factor (VEGF). nih.govnih.gov
Research has demonstrated that 2-ME destabilizes microtubules, which in turn inhibits the activation of HIF-1α. aacrjournals.org By inhibiting HIF-1α, 2-ME leads to a decrease in the expression of its downstream target genes. For example, studies in head and neck squamous cell carcinoma showed that 2-ME resulted in decreased nuclear HIF-1α-binding activity and a subsequent reduction in VEGF secretion. aacrjournals.orgnih.gov Similarly, in a mouse model of endometriosis, a condition also dependent on angiogenesis, systemic treatment with 2-ME suppressed HIF-1α expression, leading to decreased expression of VEGF and other HIF-1α target genes. nih.gov This inhibitory action on the HIF-1α pathway makes 2-ME an important tool for investigating hypoxia-driven angiogenesis and for exploring therapeutic strategies that target this pathway. aacrjournals.orgnih.gov
| Target | Mechanism of Action | Downstream Effect | Research Model | References |
|---|---|---|---|---|
| HIF-1α | Inhibits nuclear accumulation and binding activity, possibly through microtubule destabilization. | Decreased expression of pro-angiogenic factors. | Head and Neck Cancer Cells | aacrjournals.orgnih.gov |
| VEGF | Transcription is downregulated due to HIF-1α inhibition. | Inhibition of new blood vessel formation. | Endometriosis Mouse Model | nih.gov |
| Endothelial Cells | Inhibits proliferation and migration; induces apoptosis. | Direct disruption of the angiogenic process. | Bovine Pulmonary Artery Endothelial Cells | aspetjournals.orgaacrjournals.org |
| Angiostatin | Generated via upregulation of Metalloprotease-12 (MMP12). | Production of an endogenous angiogenesis inhibitor. | Breast Cancer Cells | aacrjournals.org |
Exploration of Apoptotic Pathways and Signal Transduction Networks
This compound is a potent inducer of apoptosis, or programmed cell death, making it an excellent tool for exploring the complex signaling networks that govern this process. aacrjournals.orgmdpi.com Its pro-apoptotic effects are observed across a wide range of cancer cells and are mediated through multiple signaling pathways, often independent of estrogen receptors. nih.govnih.gov
Research indicates that 2-ME can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. nih.govnih.gov In ovarian cancer cells, for instance, 2-ME was found to induce the mitochondrial release of key apoptotic factors like cytochrome c, Smac/Diablo, and Apoptosis Inducing Factor (AIF). nih.gov This release triggers a cascade of caspase activation, including the initiator caspases-8 and -9, and the executioner caspase-3, ultimately leading to cell death. mdpi.comnih.gov
Furthermore, 2-ME's influence extends to the regulation of the Bcl-2 family of proteins, which are central controllers of the mitochondrial apoptotic pathway. Studies have shown that 2-ME can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2 and Bcl-xL. mdpi.com The compound also impacts other signal transduction pathways. For example, it can activate the c-Jun NH2-terminal kinase (JNK) signaling pathway, also known as the stress-activated protein kinase (SAPK) pathway, which is involved in cellular responses to stress and can lead to apoptosis. nih.govaspetjournals.org The ability of 2-ME to modulate these diverse and interconnected pathways makes it a valuable probe for unraveling the intricate mechanisms of apoptosis and cell signaling.
| Pathway/Component | Effect of this compound | Outcome | References |
|---|---|---|---|
| Intrinsic (Mitochondrial) Pathway | Induces release of Cytochrome c, Smac/Diablo, AIF. | Activation of caspase cascade. | nih.gov |
| Extrinsic (Death Receptor) Pathway | Activates initiator caspase-8. | Initiation of apoptosis cascade. | nih.govnih.gov |
| Bcl-2 Family Proteins | Upregulates pro-apoptotic Bax; downregulates anti-apoptotic Bcl-2 and Bcl-xL. | Promotes mitochondrial outer membrane permeabilization. | mdpi.com |
| Caspases | Increases activity of caspases-3, -8, and -9. | Execution of the apoptotic program. | mdpi.comnih.gov |
| JNK/SAPK Pathway | Activates the kinase cascade. | Contributes to the apoptotic signal in response to cellular stress. | nih.govaspetjournals.org |
| Akt Signaling | Inhibits Akt phosphorylation. | Suppression of a key cell survival pathway. | mdpi.comnih.gov |
Development of this compound Analogs and Derivatives
The promising biological profile of this compound has spurred the development of numerous analogs and derivatives. The primary goals of these synthetic efforts are to enhance the compound's potency, improve its pharmacokinetic properties, and create more specialized molecular probes to investigate specific biological questions. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies for Enhanced Research Potency
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound like this compound. By systematically modifying its chemical structure, researchers can identify which functional groups and structural features are essential for its activity. Over the past two decades, a vast number of 2-ME analogs have been synthesized and evaluated. nih.govresearchgate.net
Modifications have been made to all parts of the steroidal scaffold, including the A, B, C, and D rings. nih.gov Key areas of modification include:
Position C-2: Introducing different substituents in place of the methoxy group has been a major focus. For example, replacing it with a 2-ethoxy or a 2-(2',2',2'-trifluoroethoxy) group has, in some cases, led to compounds with enhanced potency as tubulin polymerization inhibitors. acs.org
Position C-17: Altering the 17-hydroxy group with alkyl or ethynyl groups has been explored to modulate activity. nih.gov
Other Positions: The introduction of functional groups at other positions, such as an oximino group at C-6, has also yielded highly potent analogs. acs.org
These SAR studies have established that the cytotoxic effects of these analogs generally correlate with their ability to inhibit tubulin polymerization, reinforcing this as a primary mechanism of action. acs.org The development of these more potent analogs provides researchers with more powerful tools to study microtubule-dependent processes with greater precision. nih.gov
| Analog | Structural Modification | Observed Enhancement | References |
|---|---|---|---|
| 2-(2',2',2'-trifluoroethoxy)-6-oximinoestradiol | Trifluoroethoxy group at C-2; Oximino group at C-6 | Potent inhibitor of tubulin polymerization and in vitro cytotoxicity. | acs.org |
| 2-ethoxy-6-oximinoestradiol | Ethoxy group at C-2; Oximino group at C-6 | Potent inhibitor of tubulin polymerization and in vitro cytotoxicity. | acs.org |
| 2-ethoxy-6-methoximinoestradiol | Ethoxy group at C-2; Methoximino group at C-6 | Potent inhibitor of tubulin polymerization and in vitro cytotoxicity. | acs.org |
Design of Novel Chemical Biology Tools (e.g., SOCE Inhibitors)
Beyond enhancing anticancer potency, the this compound scaffold has been used to design novel chemical biology tools for studying other cellular processes. A notable example is the development of inhibitors for store-operated Ca2+ entry (SOCE). SOCE is a crucial Ca2+ influx mechanism in non-excitable cells, like T cells, that is essential for processes such as T cell activation and cytokine expression. nih.govnih.gov
Starting with the observation that 2-ME could inhibit the nuclear translocation of the nuclear factor of activated T cells (NFAT), a downstream target of Ca2+ signaling, researchers investigated its effect on Ca2+ entry. nih.gov This led to the screening of a library of 2-ME analogs and the identification of a derivative, 2-ethyl-3-sulfamoyloxy-17β-cyanomethylestra-1,3,5(10)-triene (STX564), as a novel, potent, and specific SOCE inhibitor. nih.govnih.gov
STX564 was found to inhibit Ca2+ entry via SOCE without significantly affecting other ion channels or pumps involved in Ca2+ signaling. nih.gov This specificity makes it a valuable chemical tool for isolating and studying the role of SOCE in various physiological and pathological contexts. The development of such targeted inhibitors from the 2-ME framework highlights its versatility as a template for creating sophisticated molecular probes to dissect complex biological pathways. nih.gov
This compound as a Biomarker in Biological Systems
This compound (2-ME), an endogenous metabolite of 17β-estradiol, has garnered significant attention in biomedical research, not for direct estrogenic activity, but for its potential as a biomarker. Its unique biological activities and position in the metabolic pathway of estradiol (B170435) make it a valuable tool for gaining deeper insights into hormonal balance, disease processes, and the intricate regulation of physiological systems.
Insights into Estradiol Metabolism and Catabolism
The measurement and study of this compound provide a window into the complex processes of estradiol metabolism and breakdown. Estradiol is primarily metabolized in the body through two main pathways: hydroxylation at the 2-carbon position (C2) or the 4-carbon position (C4), leading to the formation of 2-hydroxyestradiol (B1664083) (2-OHE2) and 4-hydroxyestradiol (4-OHE2), respectively. These catechol estrogens are then further metabolized, primarily through methylation by the enzyme catechol-O-methyltransferase (COMT), to form 2-methoxyestradiol (B1684026) and 4-methoxyestradiol.
The balance between the production of these metabolites is crucial, as they often exhibit different biological activities. For instance, 2-hydroxyestradiol is generally considered to have anti-estrogenic and anti-proliferative effects, while 4-hydroxyestradiol is more estrogenic and has been implicated in carcinogenesis due to its potential to form DNA adducts and generate reactive oxygen species. rupahealth.comrupahealth.com
By analyzing the levels of 2-methoxyestradiol, researchers can infer the activity of the C2 hydroxylation pathway and the subsequent methylation by COMT. rupahealth.com This provides valuable information about an individual's metabolic phenotype and potential predisposition to certain conditions. For example, a higher ratio of 2-methoxyestradiol to its precursor 2-hydroxyestradiol can indicate efficient methylation, a process that is generally considered protective. rupahealth.com Conversely, altered levels of this compound may signal imbalances in estrogen metabolism that could be associated with a higher risk for hormone-dependent cancers. rupahealth.com
Potential for Diagnostic and Prognostic Biomarker Research in Animal Models and In Vitro Systems
The distinct biological effects of this compound have prompted extensive research into its potential as a diagnostic and prognostic biomarker, particularly in the context of cancer and inflammatory diseases. These investigations have been largely carried out in animal models and in vitro cell culture systems.
In oncology , numerous studies have highlighted the anti-proliferative, pro-apoptotic (cell death-inducing), and anti-angiogenic (inhibition of new blood vessel formation) properties of this compound. rupahealth.comjaypeedigital.com These effects are crucial for combating tumor growth and metastasis.
Animal Models: In various animal models of cancer, including breast cancer, melanoma, and osteosarcoma, treatment with this compound has been shown to inhibit tumor growth and progression. researchgate.nettandfonline.comspandidos-publications.com For instance, in a mouse model of breast cancer, this compound treatment in late-stage disease resulted in a decrease in tumor volume and mass. researchgate.net Similarly, in a mouse model of melanoma, this compound not only suppressed tumor growth but also enhanced the adaptive immune response against the cancer cells. tandfonline.com
In Vitro Systems: In laboratory studies using cancer cell lines, this compound has been demonstrated to induce cell cycle arrest and apoptosis in a variety of cancer types, including cervical cancer, osteosarcoma, and pancreatic cancer. jaypeedigital.comspandidos-publications.comnih.gov These in vitro studies have been instrumental in elucidating the molecular mechanisms underlying the anti-cancer effects of this compound, providing a rationale for its investigation as a therapeutic agent and a biomarker. spandidos-publications.comnih.gov
Lower serum levels of 2-methoxyestradiol have been observed in patients with endometrial cancer compared to healthy controls, and this has been associated with a poorer prognosis. nih.gov This suggests that monitoring this compound levels could potentially aid in the early detection and risk assessment of certain cancers.
In inflammatory conditions , such as rheumatoid arthritis, this compound has shown promise due to its anti-inflammatory and anti-angiogenic properties. rupahealth.com In a mouse model of rheumatoid arthritis, this compound demonstrated disease-modifying activity by inhibiting the formation of new blood vessels in the joints. rupahealth.com
The following table summarizes key findings from selected preclinical studies on the potential of this compound as a biomarker:
| Model System | Disease/Condition | Key Findings | Potential Biomarker Implication | Reference |
|---|---|---|---|---|
| Mouse Model | Breast Cancer (late-stage) | Decreased tumor volume and mass. | Prognostic (response to treatment). | researchgate.net |
| Mouse Model | Melanoma | Suppressed tumor growth and enhanced anti-tumor immunity. | Prognostic and predictive of immune response. | tandfonline.com |
| Mouse Model | Rheumatoid Arthritis | Inhibited neovascularization in joints. | Diagnostic and prognostic for inflammatory arthritis. | rupahealth.com |
| Human Osteosarcoma Cells (in vitro) | Osteosarcoma | Inhibited cell proliferation and induced apoptosis. | Predictive of therapeutic response. | spandidos-publications.com |
| HeLa Cells (in vitro) | Cervical Cancer | Disrupted mitosis, inhibited cell motility, and induced apoptosis. | Predictive of therapeutic response. | nih.gov |
Implications for Understanding Endogenous Biological Regulation
The study of this compound and other estradiol metabolites has profound implications for our understanding of the body's natural regulatory processes. It moves beyond the classical view of estradiol as the sole actor and highlights the importance of its metabolic products in fine-tuning physiological responses.
Deciphering the Physiological Role of Estradiol Metabolites
For a long time, estradiol metabolites were considered to be inactive byproducts destined for excretion. jaypeedigital.com However, research over the past few decades has revealed that these metabolites, including 2-methoxyestradiol, possess their own distinct and potent biological activities. jaypeedigital.comnih.gov This paradigm shift has led to a deeper appreciation for the complexity of estrogen signaling and its role in maintaining health.
The formation of this compound from estradiol represents a key regulatory node. The enzymes responsible for this conversion, cytochrome P450s and COMT, are expressed in various tissues, allowing for localized production and action of this metabolite. nih.gov This local regulation can have significant impacts on tissue-specific functions.
By studying the effects of this compound, scientists can begin to unravel the nuanced ways in which the body regulates cell growth, blood vessel formation, and inflammation. This knowledge is crucial for understanding the etiology of various diseases and for developing novel therapeutic strategies that target specific metabolic pathways. The recognition that estradiol metabolites are not merely inert waste products but active signaling molecules opens up new avenues for research into the endogenous mechanisms that govern health and disease. jaypeedigital.comnih.gov
Analytical Methodologies for Methoxyestradiol Research
Quantitative Detection in Biological Samples
Accurately measuring the levels of 2-Methoxyestradiol (B1684026) in complex biological matrices such as plasma, urine, and tissue homogenates is critical for pharmacokinetic studies and for understanding its role as a potential biomarker. avantorsciences.comcreative-diagnostics.com Several analytical methods have been developed for this purpose, each offering distinct advantages in terms of sensitivity, specificity, and throughput.
Enzyme-Linked Immunosorbent Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) kits provide a common and accessible method for the quantification of 2-Methoxyestradiol. These assays are typically designed as competitive immunoassays. fn-test.combiomol.commybiosource.com In this format, 2-ME2 present in a sample competes with a fixed amount of labeled (e.g., biotinylated) 2-ME2 for binding to a limited number of sites on a specific anti-2-ME2 antibody that has been pre-coated onto a microplate. fn-test.commybiosource.com The amount of labeled 2-ME2 bound to the antibody is inversely proportional to the concentration of 2-ME2 in the sample. fn-test.com The signal is generated by an enzymatic reaction, and the resulting color intensity is measured to calculate the concentration based on a standard curve. fn-test.com
These kits are versatile and can be used to quantify 2-ME2 in various biological samples, including plasma, serum, urine, cell culture supernatants, and tissue homogenates. avantorsciences.comcreative-diagnostics.commybiosource.com
Table 1: Performance Characteristics of Commercial 2-Methoxyestradiol ELISA Kits
| Parameter | Creative Diagnostics creative-diagnostics.com | Cayman Chemical biomol.com | FineTest fn-test.com |
|---|---|---|---|
| Assay Type | Competitive EIA | Competitive Assay | Competitive-ELISA |
| Sample Types | Plasma, Urine, Other Matrices | Plasma, Urine, Other Matrices | Serum, Plasma, Cell Culture Supernatant, Lysates |
| Detection Limit | approx. 40 pg/mL | 40 pg/mL | 18.75 ng/mL |
| Assay Range | Not Specified | 13.1 - 8,000 pg/mL | 31.25 - 2000 ng/mL |
| IC50 (50% B/B0) | approx. 350 pg/mL | 330 - 390 pg/mL | Not Specified |
| Cross-Reactivity | Not Specified | Estradiol (B170435) (0.29%), Estrone (0.04%) | No obvious cross-reaction with analogues |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Tandem MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and highly specific technique for the quantitative determination of 2-Methoxyestradiol in biological fluids. nih.gov This method offers high sensitivity and accuracy, making it a gold standard for bioanalytical studies.
A typical LC-MS/MS assay for 2-ME2 in human plasma involves a sample pretreatment step, such as liquid-liquid extraction with a solvent like ethyl acetate (B1210297), to isolate the analyte from the complex plasma matrix. nih.gov An internal standard, often a deuterated version of the analyte (e.g., 2-ME2-d5), is spiked into the sample to ensure accuracy and account for any loss during sample preparation. nih.gov Chromatographic separation is then achieved using a reversed-phase column, such as a C18 column, with a gradient elution of solvents like methanol (B129727) and water. nih.gov Detection is performed by a tandem mass spectrometer, often using an atmospheric pressure chemical ionization (APCI) source, by monitoring specific ion transitions for both the analyte and the internal standard. nih.gov
Table 2: Example of LC-MS/MS Method Parameters for 2-ME2 Quantification in Human Plasma
| Parameter | Details |
|---|---|
| Sample Pretreatment | Liquid-liquid extraction with ethyl acetate nih.gov |
| Internal Standard | Deuterated 2-Methoxyestradiol (2-ME2-d5) nih.gov |
| Chromatography Column | Zorbax Eclipse C18 (2.1 x 50 mm, 5 µm) nih.gov |
| Mobile Phase | Gradient elution with methanol and water nih.gov |
| Ionization | Atmospheric Pressure Chemical Ionization (APCI) nih.gov |
| Ion Transitions (m/z) | 2ME2: 303.1 → 136.8; 2ME2-d5: 308.1 → 138.8 nih.gov |
| Linearity Range | 1 - 100 ng/mL nih.gov |
| Accuracy | 105 - 108% nih.gov |
| Precision (%RSD) | 3.62 - 5.68% nih.gov |
Due to the low physiological concentrations of estrogens and their sometimes poor ionization efficiency, derivatization is often employed to enhance the sensitivity of LC-MS/MS analysis. eneuro.orgnih.gov This chemical modification introduces a readily ionizable group onto the 2-ME2 molecule, significantly improving its detection. nih.gov
Dansyl chloride is a common derivatization reagent that reacts with the phenolic group of estrogens, introducing a moiety that is easily ionized. nih.govnih.govnih.gov This technique has been shown to enable the detection of estrogens at very low concentrations. thermofisher.com Another approach involves using agents like methyl piperazine (B1678402) (MPPZ). nih.gov This two-step reaction first involves PPZ reacting with the phenolic group, followed by methylation to append a permanent positive charge, which greatly enhances detection in positive electrospray ionization mode. nih.gov Such methods can lower the limits of quantification (LOQ) into the low pg/mL range (e.g., 0.43–2.17 pg on column). nih.gov
To analyze trace levels of 2-Methoxyestradiol, especially in complex matrices like urine, advanced sample preparation techniques are required to clean up the sample and pre-concentrate the analyte. Hollow fiber liquid-phase microextraction (HF-LPME) is a miniaturized sample preparation method that serves this purpose effectively. rsc.orgnih.gov
In this technique, a porous polypropylene (B1209903) hollow fiber is impregnated with an organic solvent, creating a supported liquid membrane. scienceopen.com The analytes are extracted from the aqueous sample (donor phase) through the organic solvent in the membrane and into an acceptor phase contained within the lumen of the fiber. nih.gov This method provides excellent sample clean-up and high enrichment factors. rsc.org A study combining HF-LPME with LC-MS/MS for the determination of 2-ME2 in human urine reported achieving an enrichment factor of 180 and a limit of detection (LOD) as low as 0.14 pg/mL. rsc.org
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another foundational technique for the analysis of estrogens. While LC-MS offers superior sensitivity, HPLC coupled with other detectors, particularly fluorescence detectors (FLD), can be a robust and more accessible alternative.
For fluorescence detection, native estrogens like 2-Methoxyestradiol must first be derivatized with a fluorescent tag because they lack native fluorescence. scienceopen.com Dansyl chloride is a widely used pre-column derivatization reagent for this purpose, reacting with the amino or phenolic groups of the target molecule to yield a highly fluorescent derivative. researchgate.net The derivatized sample is then injected into the HPLC system. Separation is typically performed on a reversed-phase C18 column. researchgate.net The fluorescent derivatives are then detected as they elute from the column, offering good sensitivity for quantification.
Cellular and Molecular Assays
To investigate the biological effects of 2-Methoxyestradiol, a variety of cellular and molecular assays are employed. These assays help to elucidate its mechanisms of action, such as its effects on cell growth, cell cycle progression, and apoptosis.
Cell Proliferation (MTS) Assay : To determine the effect of 2-ME2 on cell viability and proliferation, the MTS assay is commonly used. nih.govnih.govnih.govpromega.com This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan (B1609692) product, the absorbance of which is directly proportional to the number of living cells. promega.compromega.com This allows for the calculation of metrics like the IC50 value, which is the concentration of 2-ME2 that inhibits cell proliferation by 50%. nih.gov
Cell Cycle Analysis : The effect of 2-Methoxyestradiol on cell cycle progression is frequently analyzed using flow cytometry. nih.govnih.govaacrjournals.org Cells are treated with 2-ME2, fixed, and stained with a fluorescent DNA-intercalating dye such as propidium (B1200493) iodide (PI). plos.orgabcam.com The fluorescence intensity of individual cells is measured by a flow cytometer, which corresponds to their DNA content. abcam.com This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing if the compound causes cell cycle arrest at a specific phase, such as the G2/M phase, a known effect of 2-ME2. nih.govaacrjournals.org
Western Blot Analysis : Western blotting is a key technique used to detect and quantify the expression levels of specific proteins in cells following treatment with 2-Methoxyestradiol. nih.govnih.gov This method can be used to investigate the compound's impact on signaling pathways related to apoptosis and cell cycle regulation. nih.govnih.gov For example, researchers have used Western blotting to measure changes in the levels of apoptotic proteins like cleaved PARP and cell cycle regulatory proteins such as cyclin B1 and Cdc2 after 2-ME2 exposure. nih.govaacrjournals.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2-Methoxyestradiol (2-ME2) |
| 2-ME2-d5 (deuterated 2-Methoxyestradiol) |
| Estradiol |
| Estrone |
| Dansyl chloride |
| Ethyl acetate |
| Methanol |
| Propidium iodide (PI) |
| Methyl piperazine (PPZ) |
| Cleaved PARP |
| Cyclin B1 |
Flow Cytometry for Cell Cycle Distribution and Apoptosis Analysis
Flow cytometry is a cornerstone technique in Methoxyestradiol research, enabling the quantitative analysis of cell cycle progression and apoptosis. Studies consistently demonstrate that 2-ME induces cell cycle arrest, most commonly at the G2/M phase. cansa.org.zanih.gov This blockage prevents cancer cells from proceeding through mitosis, a key aspect of its anti-proliferative effect. For instance, in oesophageal carcinoma cells (WHCO3), treatment with 2-ME led to a significant increase in the proportion of cells in the G2/M phase. cansa.org.za Similarly, in HeLa cervical cancer cells, a derivative of 2-ME caused a significant G2/M phase arrest after 18 hours of treatment. nih.gov In contrast, some studies, particularly in triple-negative breast cancer (TNBC) cells, have reported an S-phase arrest following 2-ME treatment. nih.gov
Beyond cell cycle analysis, flow cytometry is crucial for quantifying apoptosis, or programmed cell death, induced by this compound. Assays often use dyes like propidium iodide (PI) to identify cells with sub-G0/G1 DNA content, a hallmark of apoptosis. cansa.org.zanih.gov Treatment of ovarian cancer cells and oesophageal carcinoma cells with 2-ME resulted in a notable increase in this sub-G1 apoptotic fraction. cansa.org.zanih.gov Furthermore, dual-staining methods, such as with Annexin V and PI, allow for the differentiation between early and late apoptotic cells. nih.gov This technique confirmed that 2-ME induces apoptosis in various cancer cell lines, including ovarian and triple-negative breast cancer. nih.govnih.gov
Table 1: Summary of Flow Cytometry Findings for this compound
| Cell Line | Observation | Outcome | Citation |
|---|---|---|---|
| Oesophageal Carcinoma (WHCO3) | Increase in G2/M phase population | Cell Cycle Arrest | cansa.org.za |
| Oesophageal Carcinoma (WHCO3) | Increase in sub-G1/0 fraction | Apoptosis Induction | cansa.org.za |
| Ovarian Cancer Cells | Increase in sub-G0/G1 DNA content | Apoptosis Induction | nih.gov |
| Triple-Negative Breast Cancer (MDA-MB-468) | Arrest in S-phase | Cell Cycle Arrest | nih.gov |
| HeLa (Cervical Cancer) | Significant G2/M phase arrest | Cell Cycle Arrest | nih.gov |
| MCF-7 (Breast Cancer) | Increase in early and late stages of apoptosis | Apoptosis Induction | nih.gov |
Western Blotting for Protein Expression and Phosphorylation Profiling
Western blotting is an indispensable tool for investigating the impact of this compound on specific protein levels and their activation states through phosphorylation. This technique has revealed that 2-ME modulates key proteins involved in cell cycle regulation and apoptosis.
A consistent finding is the upregulation of Cyclin B1, a critical protein for entry into mitosis. nih.govaacrjournals.org This accumulation aligns with the observed G2/M arrest, as the cell cycle is halted before the degradation of Cyclin B1 that normally occurs during mitotic exit. aacrjournals.org The anaphase-promoting complex (APC), which targets Cyclin B1 for degradation, is inhibited by 2-ME, further confirming this mechanism. nih.govaacrjournals.org
Regarding apoptosis, Western blotting has shown that 2-ME can trigger both intrinsic and extrinsic pathways. It influences the expression of the Bcl-2 family of proteins, which are central regulators of mitochondrial-mediated apoptosis. core.ac.uk For example, studies have documented the phosphorylation of Bcl-2 in response to 2-ME, a modification that can inactivate its anti-apoptotic function. core.ac.uk Furthermore, 2-ME treatment leads to the activation of executioner caspases, such as Caspase-3, which is a key mediator of apoptosis. nih.govnih.gov In some cell lines, such as oesophageal carcinoma, an increased expression of death receptor 5 (DR5) has been observed, suggesting activation of the extrinsic apoptotic pathway. cansa.org.za
Phosphorylation profiling using Western blotting has also shed light on the signaling pathways affected by 2-ME. The compound has been shown to induce the phosphorylation and activation of stress-activated protein kinases/c-Jun NH2-terminal kinases (SAPK/JNK), which can in turn phosphorylate and regulate proteins like Bcl-2. core.ac.uk In some contexts, 2-ME has also been shown to affect the phosphorylation status of Akt, a protein involved in cell survival signaling. nih.gov
Table 2: Key Protein Modulations by this compound Detected via Western Blotting
| Protein | Change in Expression/Phosphorylation | Cellular Process | Cell Line(s) | Citation |
|---|---|---|---|---|
| Cyclin B1 | Increased expression | Cell Cycle (G2/M Arrest) | MCF-7, MDA-MB-435 | nih.govaacrjournals.org |
| Securin | Increased expression | Cell Cycle (APC Inhibition) | MDA-MB-435 | aacrjournals.org |
| p53 | Concentration-dependent biphasic trend | Tumor Suppression | T47D | tandfonline.comnih.gov |
| Bcl-2 | Phosphorylation (inactivation) | Apoptosis (Intrinsic Pathway) | PC-3, LNCaP, HepG2, SW-480 | core.ac.uk |
| Caspase-3 | Increased expression/activation | Apoptosis Execution | MG63, Ovarian Cancer | nih.govnih.gov |
| Death Receptor 5 (DR5) | Increased expression | Apoptosis (Extrinsic Pathway) | WHCO3 | cansa.org.za |
| SAPK/JNK | Phosphorylation (activation) | Apoptotic Signaling | HepG2, SW-480 | core.ac.uk |
| Akt | Inhibition of E2-induced phosphorylation | Survival Signaling | MCF-7, T-47D | nih.gov |
Microarray and Next-Generation Sequencing for MiRNome Profiling
To gain a broader understanding of the genetic and regulatory changes induced by this compound, high-throughput techniques like microarrays and next-generation sequencing (NGS) have been employed. These methods allow for the simultaneous analysis of thousands of genes or microRNAs (miRNAs), providing a global view of the cellular response to 2-ME.
Genomic profiling using microarrays on MDA-MB-435 breast cancer cells revealed that 2-ME treatment enriches for genes that regulate the mitotic spindle assembly checkpoint and apoptosis. nih.govaacrjournals.org This finding corroborates data from flow cytometry and Western blotting, pointing to the disruption of mitosis as a primary mechanism of action. nih.govaacrjournals.org
More recently, research has focused on the impact of 2-ME on the "miRNome," the complete set of miRNAs in a cell. MiRNAs are small non-coding RNAs that regulate gene expression post-transcriptionally and are known to act as either tumor suppressors or oncogenes. nih.gov In a study on triple-negative breast cancer (TNBC) cells, 2-ME was found to significantly alter the global human miRNome profile. nih.govnih.gov In silico analysis of these altered miRNAs revealed that their target genes are involved in numerous cancer hallmarks, including proliferation, apoptosis, and metastasis. nih.gov This suggests that 2-ME's anticancer effects are, in part, mediated by its ability to reprogram the gene expression landscape of cancer cells by modifying their miRNome. nih.govnih.gov
Cell Viability and Proliferation Assays (e.g., MTS, Tritiated Thymidine Uptake)
A fundamental aspect of characterizing any potential anticancer agent is to assess its effect on cell viability and proliferation. A variety of colorimetric and radiometric assays are used for this purpose in this compound research.
The MTS assay (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is a widely used colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells. nih.govnih.gov Studies using the MTS assay have consistently shown that 2-ME inhibits the proliferation of various cancer cell lines, including triple-negative breast cancer and long-term estrogen-deprived (LTED) breast cancer cells, in a dose-dependent manner. nih.govnih.gov Similar assays like the MTT assay and CCK8 assay have yielded comparable results, confirming the anti-proliferative effects of 2-ME in melanoma and osteosarcoma cells. nih.govtandfonline.com These assays are crucial for determining the effective concentrations of 2-ME and for comparing its potency across different cell types. nih.gov
In Vitro Assays for Migration, Invasion, and Colony Formation
The metastatic potential of cancer cells is a critical factor in patient prognosis. Therefore, a key area of this compound research involves evaluating its ability to inhibit cell migration, invasion, and anchorage-independent growth using various in vitro assays.
Transwell migration assays, also known as Boyden chamber assays, are used to assess the ability of cells to move across a porous membrane. Studies have shown that 2-ME significantly reduces the migration of triple-negative breast cancer cells and BCR-ABL-transformed cells. nih.govnih.gov To assess invasion, which involves migration through an extracellular matrix, a similar assay is used where the membrane is coated with Matrigel. This compound has been found to effectively inhibit the invasive ability of TNBC cells in these assays. nih.gov
The colony formation assay, or clonogenic assay, measures the ability of a single cell to proliferate and form a colony, which reflects its capacity for self-renewal and anchorage-independent growth—a hallmark of transformed cells. Treatment with 2-ME has been shown to significantly inhibit the colony-forming ability of melanoma and triple-negative breast cancer cells. nih.govtandfonline.com These findings demonstrate that 2-ME not only inhibits proliferation and induces apoptosis but also targets the aggressive and metastatic behavior of cancer cells. nih.gov
Table 3: Summary of In Vitro Functional Assay Findings for this compound
| Assay Type | Cell Line(s) | Observation | Outcome | Citation |
|---|---|---|---|---|
| MTS/MTT/CCK8 Assay | TNBC, LTED Breast Cancer, Melanoma, Osteosarcoma | Reduced cell viability/metabolic activity | Inhibition of Proliferation | nih.govnih.govnih.govtandfonline.com |
| Transwell Migration Assay | TNBC, BCR-ABL-transformed cells | Decreased cell movement through membrane | Inhibition of Migration | nih.govnih.gov |
| Matrigel Invasion Assay | TNBC | Decreased cell movement through Matrigel | Inhibition of Invasion | nih.gov |
| Colony Formation Assay | Melanoma, TNBC | Reduced number and size of colonies | Inhibition of Anchorage-Independent Growth | nih.govtandfonline.com |
Luciferase Reporter Assays for Gene Expression Studies
Luciferase reporter assays are a sensitive and quantitative method for studying the regulation of gene expression. In the context of this compound research, this technique has been used to investigate the compound's interaction with specific signaling pathways, notably its effects on estrogen receptor (ER) activity. While 2-ME is known to have a low affinity for classical estrogen receptors, some studies have explored its potential to modulate ER-mediated transcription. For example, a luciferase reporter assay demonstrated that a derivative of 2-ME displayed an affinity for binding to and activating ER-α, suggesting that some of its effects could be mediated through this receptor in certain contexts. nih.gov This highlights the utility of reporter assays in dissecting the specific transcriptional activities influenced by this compound and its analogues.
Imaging and Histopathological Techniques
Imaging and histopathological techniques provide crucial spatial and contextual information about the effects of this compound, both in vitro and in vivo. These methods allow for the visualization of cellular morphology, protein localization, and tissue-level responses.
In vitro, immunofluorescence microscopy has been used to visualize the disruptive effects of 2-ME on the microtubule network. For example, β-tubulin immunofluorescence in oesophageal carcinoma cells revealed that 2-ME causes spindle disruption, which is consistent with its known mechanism as a tubulin poison and explains the observed G2/M arrest. cansa.org.za Confocal microscopy has also been used to study the subcellular localization of proteins like p53 in response to 2-ME. nih.gov
In vivo, advanced imaging modalities are being developed to monitor the delivery and efficacy of this compound. One innovative approach involves using dual-mode near-infrared (NIR) fluorescence and photoacoustic imaging to guide thermosensitive liposomes loaded with 2-ME to tumor sites. nih.govresearchgate.net This technique allows for the real-time, non-invasive tracking of the drug delivery system and can accurately distinguish tumors from normal tissues in mouse models. nih.gov
Histopathological analysis of tumor tissues from animal models provides definitive evidence of 2-ME's in vivo effects. Immunohistochemistry on xenograft tumors from mice treated with 2-ME has shown decreased expression of the anti-apoptotic protein Bcl-2 and the angiogenesis marker VEGF, alongside an increased expression of the pro-apoptotic protein caspase-3. nih.gov Furthermore, TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining of these xenograft tissues confirmed a dose-dependent increase in apoptotic cells within the tumors treated with 2-ME. nih.gov These techniques are vital for translating in vitro findings to a whole-organism context and confirming the therapeutic potential of this compound.
Table 4: List of Compounds Mentioned
Micro-Computed Tomography (μCT) for Tissue Structure Analysis (e.g., Bone)
Micro-computed tomography (μCT) is a non-invasive, high-resolution imaging technique used to generate three-dimensional (3D) images and quantify the microarchitecture of tissues, particularly bone. nih.govnih.gov In this compound research, μCT is instrumental in assessing the compound's effects on skeletal structures. nih.govoup.com Studies often analyze femurs, tibias, and vertebrae to measure changes in both trabecular (spongy) and cortical (dense outer layer) bone. nih.govnih.govmdpi.com
Research in orchidectomized (castrated) male mice, a model for male osteoporosis, has demonstrated that 2-Methoxyestradiol (2ME2) treatment can preserve both trabecular and cortical bone. nih.govnih.gov In these studies, μCT analysis of the femur revealed significant improvements in key structural parameters in mice treated with 2ME2 compared to a placebo group. nih.gov For instance, trabecular bone volume relative to total volume (BV/TV) was found to be 60% higher, a result attributed to increases in both the number of trabeculae (+41%) and their thickness (+13%). nih.gov Similarly, peripheral quantitative computed tomography (pQCT), a related technique, showed that 2ME2 treatment increased trabecular volumetric bone mineral density (vBMD) by 64% in the femur's metaphyseal region. nih.govnih.gov
The analysis of cortical bone in the diaphyseal (shaft) region of the femur also showed significant benefits from 2ME2 treatment. Cortical bone mineral content increased by 31%, and the cortical area expanded by 23% in treated mice compared to controls. nih.govnih.gov These structural enhancements translated to improved bone strength, as demonstrated by a 19% increase in the maximum load the femur could withstand in a three-point bending test. nih.govnih.gov It is noteworthy that these bone-sparing effects were found to be mediated by the estrogen receptor-α (ERα), as no significant changes in bone parameters were observed in ERα knockout mice treated with 2ME2. nih.govnih.gov
Table 1: Effects of 2-Methoxyestradiol (2ME2) on Bone Microarchitecture in Orchidectomized Mice Data extracted from μCT and pQCT analyses of the femur in wild-type (WT) mice treated with 2ME2 versus a placebo.
| Parameter | Compartment | Measurement Change with 2ME2 | Source(s) |
| Trabecular Volumetric Bone Mineral Density (vBMD) | Trabecular | ▲ 64% increase | nih.gov, nih.gov |
| Bone Volume/Total Volume (BV/TV) | Trabecular | ▲ 60% increase | nih.gov, nih.gov |
| Trabecular Number (Tb.N) | Trabecular | ▲ 41% increase | nih.gov |
| Trabecular Thickness (Tb.Th) | Trabecular | ▲ 13% increase | nih.gov |
| Cortical Bone Mineral Content (BMC) | Cortical | ▲ 31% increase | nih.gov, nih.gov |
| Cortical Area | Cortical | ▲ 23% increase | nih.gov, nih.gov |
| Cortical Thickness | Cortical | ▲ 21% increase | nih.gov |
| Maximum Load (Fmax) | Whole Bone | ▲ 19% increase | nih.gov, nih.gov |
Immunohistochemistry for Protein Localization and Expression
Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and abundance of specific proteins within the context of tissue architecture. In this compound research, IHC is crucial for identifying the cellular and subcellular localization of key proteins involved in the compound's anticancer and anti-inflammatory mechanisms.
In studies on human osteosarcoma, IHC has been employed on xenograft tumor tissues from nude mice to assess the expression of proteins related to apoptosis and angiogenesis. nih.gov Following treatment with 2-Methoxyestradiol, IHC staining revealed a significant dose-dependent increase in the expression of caspase-3, a key executioner protein in apoptosis. nih.gov Conversely, the expression of Bcl-2, an anti-apoptotic protein, and Vascular Endothelial Growth Factor (VEGF), a critical signaling protein in angiogenesis, was found to be significantly decreased in the tumor tissues of treated mice compared to controls. nih.gov
Table 2: Protein Expression Changes Induced by this compound as Detected by Immunohistochemistry
| Protein | Tissue/Model | Observed Change in Expression | Implied Function | Source(s) |
| Caspase-3 | Osteosarcoma Xenograft | ▲ Increased | Pro-apoptotic | nih.gov |
| Bcl-2 | Osteosarcoma Xenograft | ▼ Decreased | Anti-apoptotic | nih.gov |
| VEGF | Osteosarcoma Xenograft | ▼ Decreased | Pro-angiogenic | nih.gov |
| Annexin A1 (AnxA1) | Rat Lung Tissue | ▲ Increased | Anti-inflammatory | nih.gov |
TUNEL Staining for Apoptosis Detection in Tissues
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method for detecting DNA fragmentation, which is a hallmark of the late stages of apoptosis. nih.govyoutube.com This technique allows for the identification and quantification of apoptotic cells directly within tissue sections or cell cultures. nih.govbiorxiv.org The principle involves the enzyme Terminal deoxynucleotidyl transferase (TdT), which adds labeled dUTPs to the 3'-hydroxyl ends of DNA breaks. nih.govyoutube.com
In this compound research, TUNEL staining provides direct visual evidence of the compound's ability to induce programmed cell death. Studies on human osteosarcoma xenografts have used TUNEL staining to confirm that 2-Methoxyestradiol induces apoptosis in tumor tissues in a dose-dependent manner. nih.gov As the concentration of 2-Methoxyestradiol increased, the number of TUNEL-positive (apoptotic) cells within the tumor also gradually increased. nih.gov
Similarly, in glioblastoma cell lines, the TUNEL method has been used to analyze DNA fragmentation following treatment with 2-Methoxyestradiol. nih.gov By using fluorescence microscopy to detect the labeled DNA breaks, researchers can identify apoptotic cells and quantify the extent of cell death induced by the compound. nih.gov This method is critical for confirming that the antiproliferative effects of this compound are mediated, at least in part, by the induction of apoptosis. nih.govnih.gov
Computational and Bioinformatics Approaches
Computational and bioinformatics tools are indispensable for modern drug discovery and for elucidating the complex biological activities of compounds like this compound. These approaches enable the rational design of new drug candidates and the systematic analysis of their effects on cellular pathways and networks.
Quantitative Structure-Activity Relationships (QSAR) for Analog Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.comyoutube.com This method is pivotal in the design of this compound analogs with improved potency or more desirable pharmacological profiles. nih.govnih.gov The goal is to identify which structural features (descriptors) are critical for a specific activity, such as inhibiting cell proliferation or binding to a target. nih.govworldscientific.com
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied to this compound and its derivatives. nih.govworldscientific.com In one study, CoMFA was used to develop models for both DNA synthesis inhibition and estrogen receptor (ER) binding. nih.gov The analysis revealed distinct structural requirements for each activity. For example, the model showed that antiproliferative activity (DNA synthesis inhibition) is enhanced by electropositive groups at the 2-position of the steroid A-ring, whereas ER binding is favored by electronegative substitutions in the same position. nih.gov Such insights are invaluable for designing new analogs that are potent antiproliferative agents but have minimal estrogenic side effects. nih.gov
These QSAR studies guide the synthesis of new derivatives by modifying various parts of the this compound scaffold, including the A, B, C, and D rings, and by introducing different substituents at key positions like C-2 and C-17. nih.govresearchgate.net The resulting models can then predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for chemical synthesis and biological testing. nih.govworldscientific.com
Pathway Analysis (e.g., Kyoto Encyclopedia of Genes and Genomes, Gene Ontology, Reactome)
Pathway analysis is a bioinformatics approach that uses databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG), Gene Ontology (GO), and Reactome to make sense of large-scale biological data, such as gene expression profiles. researchgate.netaacrjournals.org When cells or tissues are treated with this compound, thousands of genes may change their expression levels. Pathway analysis helps to identify the biological pathways, molecular functions, and cellular components that are most significantly affected by these changes. aacrjournals.org
For example, Gene Ontology analysis of breast cancer cells treated with 2-Methoxyestradiol revealed that the compound differentially affects several key processes. aacrjournals.org The expression of genes involved in the mitotic spindle assembly checkpoint was increased, consistent with its known role as a microtubule inhibitor. aacrjournals.org Simultaneously, genes related to apoptosis were upregulated, while genes involved in the function of cytosolic ribosomes were downregulated, indicating an impact on protein translation. aacrjournals.org
In other studies, pathway analysis has been used to understand the immunomodulatory effects of 2-Methoxyestradiol. In a model of experimental autoimmune encephalomyelitis, 2ME2 was found to inhibit the nuclear translocation and transcriptional activity of the nuclear factor of activated T-cells (NFAT), a key pathway in lymphocyte activation. nih.gov Analyses using KEGG, GO, and Reactome have also been applied to study the effects of 2ME2 on triple-negative breast cancer cells, helping to elucidate the complex network of microRNAs and signaling pathways altered by the compound. researchgate.net These approaches provide a systems-level view of this compound's mechanism of action, moving beyond single targets to understand its broader impact on cellular function.
Future Research Directions and Unanswered Questions
Elucidating Primary Molecular Targets and Receptors
A primary focus of future research is the definitive identification and characterization of the molecular targets and receptors through which 2-methoxyestradiol (B1684026) exerts its diverse biological effects. Although it is a metabolite of estradiol (B170435), 2-ME generally exhibits a low binding affinity for the classical nuclear estrogen receptors, ERα and ERβ. aacrjournals.orgnih.govaacrjournals.org Research confirms that 2-ME's antiproliferative and apoptotic activities are mediated independently of these receptors. aacrjournals.orgnih.gov
| Receptor | Binding Affinity of this compound | Reference |
|---|---|---|
| Estrogen Receptor α (ERα) | Low | aacrjournals.orgnih.gov |
| Estrogen Receptor β (ERβ) | Very Low | aacrjournals.orgnih.gov |
| G protein-coupled estrogen receptor (GPER) | High | wikipedia.orgguidetopharmacology.org |
Comprehensive Mapping of Signal Transduction Networks
The signaling pathways initiated by 2-methoxyestradiol are complex and appear to be cell-type dependent. A comprehensive map of these signal transduction networks is needed. In various cell types, 2-ME has been shown to modulate several key signaling cascades:
Akt Pathway: In some cancer cells, 2-ME inhibits the phosphorylation of Akt, a critical node in cell survival pathways. mdpi.com However, in the absence of 17β-estradiol, physiologic levels of 2-ME have been observed to enhance Akt phosphorylation in certain breast cancer cells. nih.gov
MAPK Pathway: 2-methoxyestradiol can induce the phosphorylation of JNK1/JNK2 (c-Jun N-terminal kinases), which is part of the stress-activated protein kinase signaling pathway, leading to apoptosis. mdpi.comnih.govresearchgate.net It also appears to activate the MAPK signaling pathway through GPR30, leading to the downregulation of the angiotensin type 1 receptor in vascular smooth muscle cells. physiology.org
p53 Pathway: In oligodendroglial precursor cells, 2-ME has been found to mediate endoreduplication (a process of DNA replication without cell division) via the p53 tumor suppressor pathway. mdpi.com
cAMP Signaling: The compound can down-regulate 17β-estradiol-induced increases in cyclic AMP (cAMP). nih.gov
Understanding how these pathways are interconnected and regulated in different cellular contexts is a critical unanswered question.
Investigation of Specific Biological Roles in Underexplored Systems
Much of the research on 2-methoxyestradiol has been concentrated on cancer and endothelial cells. Its role in other physiological and pathological systems remains relatively underexplored. For instance, studies have indicated that 2-ME has effects on:
Vascular Smooth Muscle Cells: It inhibits proliferation and collagen synthesis, suggesting a role in preventing vascular occlusive disorders. usz.ch
Microglial Cells: 2-ME inhibits the proliferation, pro-inflammatory responses, and phagocytosis of microglia, indicating potential therapeutic use in neuroinflammatory conditions like post-ischemic stroke injuries. nih.gov
Glomerular Mesangial Cells: Similar to its effects on vascular smooth muscle cells, it inhibits proliferation and collagen synthesis, pointing to a potential role in kidney diseases like glomerulosclerosis. researchgate.net
Female Reproductive Tissues: The balance between 2-ME and other estrogen metabolites may play a role in the pathophysiology of conditions affecting reproductive tissues. nih.gov
Further investigation into these and other systems, such as the immune and skeletal systems, is warranted to uncover the full spectrum of 2-methoxyestradiol's biological activities.
Advanced Analog Design for Enhanced Specificity and Research Utility
The therapeutic potential of 2-methoxyestradiol has been hampered by its low oral bioavailability and rapid metabolism. bohrium.comnih.gov This has spurred research into the design and synthesis of novel analogs with improved pharmacokinetic properties. Future research should focus on developing analogs with enhanced specificity for particular molecular targets. For example, creating analogs that selectively activate GPER without interacting with tubulin, or vice versa, would be invaluable research tools to dissect their respective signaling pathways. nih.gov
Structure-activity relationship (SAR) studies have shown that modifications at certain positions of the 2-ME molecule can significantly alter its activity. For instance, analogs with bulky or electronegative groups at the C-2 position tend to lose their anticancer activity, suggesting that modifications at other sites, such as C-3 or C-17, might be more fruitful. nih.gov These advanced analogs could not only serve as better therapeutic candidates but also as probes to identify new biological targets and mechanisms of action. nih.gov
Understanding Interplay of this compound with DNA Repair Mechanisms
Recent evidence suggests that 2-methoxyestradiol can induce DNA damage in certain cancer cells, such as glioblastoma. nih.gov The mechanism appears to involve the regulation of neuronal nitric oxide synthase (nNOS) and heat shock proteins. nih.gov This finding opens up a new avenue of investigation into the interplay between 2-ME and the complex cellular DNA damage response (DDR) network. Estrogens and their metabolites are known to promote mutagenesis, and estrogen receptor signaling can suppress effective DNA repair in favor of proliferation. researchgate.netmdpi.comoaepublish.com Future studies should explore whether 2-ME's anticancer effects are partly due to an overwhelming of the cancer cells' DNA repair capacity or a specific modulation of DNA repair pathways like homologous recombination or non-homologous end joining.
Clarification of Its Role as a Mediator of Broader Estradiol Effects
2-methoxyestradiol is an endogenous metabolite formed from the sequential conversion of 17β-estradiol by cytochrome P450 (CYP450) and catechol-O-methyltransferase (COMT) enzymes. usz.chnih.gov There is strong evidence that 2-ME mediates some of the antiproliferative effects of its parent compound, estradiol, often through an estrogen receptor-independent mechanism. usz.chnih.govresearchgate.net For example, the antimitogenic effects of estradiol in vascular smooth muscle cells are lost in cells from mice lacking the COMT enzyme, which cannot convert hydroxyestradiols to methoxyestradiols. researchgate.net
Q & A
Q. What safety protocols are critical when handling 2-Methoxyestradiol in laboratory settings?
Researchers must adhere to acute toxicity (Category 3) and reproductive hazard classifications. Key protocols include:
- Personal Protective Equipment (PPE): Wear impermeable gloves, tightly sealed goggles, and respiratory protection (e.g., P95 masks for brief exposure) .
- Ventilation: Work in well-ventilated areas to avoid inhalation of dust or vapors .
- Disposal: Avoid environmental release; use licensed waste management services for toxic solids (UN2811 classification) .
- Emergency Measures: For skin/eye contact, rinse immediately with water; if ingested, seek medical attention without inducing vomiting .
Q. How can researchers optimize the synthesis of 2-Methoxyestradiol?
The synthesis involves bromination of estradiol followed by nucleophilic substitution. Key steps include:
- Bromination: Use N-bromosuccinimide (NBS) or 2,4,4,6-tetrabromocyclohexa-2,5-dienone to obtain 2-bromoestradiol isomers, separated via fractional crystallization .
- Methoxylation: Catalyze bromide displacement with sodium methoxide and cuprous iodide under phase-transfer conditions (e.g., crown ethers) to enhance yield .
- Purification: Hydrogenolysis removes benzyl protecting groups; final purity is confirmed via HPLC or NMR .
Q. What assays are suitable for preliminary cytotoxicity screening of 2-Methoxyestradiol?
- MTS Assay: Quantifies metabolic activity in cancer cells (e.g., osteosarcoma 143B, MCF7) to assess dose-dependent growth inhibition .
- Migration Assays: Use scratch/wound healing models to evaluate anti-metastatic effects .
- Flow Cytometry: Measures apoptosis (Annexin V/PI staining) and cell cycle arrest (e.g., G2/M phase blockage) .
Advanced Research Questions
Q. How does 2-Methoxyestradiol modulate β-catenin signaling in prostate cancer cells?
Q. How do conflicting results on 2-Methoxyestradiol's dual effects (pro- vs. anti-cancer) arise in studies?
Contradictions often stem from:
- Amino Acid Concentrations: Low physiological glycine/D-serine (0.1–1 μM) promotes osteosarcoma proliferation, while high concentrations (>10 μM) induce cytotoxicity. Experimental designs must rigorously control amino acid levels .
- Cell Line Variability: NMDA receptor expression (e.g., GRIN1 subunit) varies across cancer types, affecting 2-Methoxyestradiol’s efficacy .
- Dose-Dependent Responses: Pharmacological (>5 μM) vs. physiological (≤1 μM) doses yield divergent outcomes; studies should specify concentration ranges .
Q. What strategies validate 2-Methoxyestradiol's interaction with NMDA receptors in metabolic reprogramming?
- Molecular Modeling: Dock 2-Methoxyestradiol into NMDA receptor (GRIN1) binding pockets to predict affinity and competitive inhibition .
- Immunoprecipitation: Co-precipitate NMDA receptors with 2-Methoxyestradiol-treated cell lysates to confirm direct binding .
- Metabolomic Profiling: Track glycine/serine flux via LC-MS in treated vs. untreated cells to link receptor interaction to metabolic shifts .
Q. How can researchers address ecological toxicity concerns during 2-Methoxyestradiol disposal?
- Aquatic Toxicity Mitigation: Use secondary containment trays to prevent leaks (WGK 3 classification) and neutralize waste with activated carbon before disposal .
- Regulatory Compliance: Adhere to REACH and OSHA guidelines for toxic solids (UN2811) and consult local regulations for hazardous waste incineration .
Methodological Considerations
Q. What controls are essential when testing 2-Methoxyestradiol in vivo vs. in vitro models?
- In Vitro: Include vehicle controls (DMSO) and positive controls (e.g., paclitaxel for cytotoxicity). Monitor solvent concentrations (≤0.1% v/v) to avoid artifacts .
- In Vivo: Use pharmacokinetic profiling to adjust dosing (e.g., 10–50 mg/kg in xenografts) and account for estrogenic cross-reactivity in hormone-sensitive tissues .
Q. How should researchers design studies to reconcile conflicting data on 2-Methoxyestradiol’s tubulin depolymerization effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
